Lauryl linoleate
Description
Properties
IUPAC Name |
dodecyl (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H56O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h11,13,16-17H,3-10,12,14-15,18-29H2,1-2H3/b13-11-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVRRNZSZWIYCX-BIXSNLIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901282701 | |
| Record name | Dodecyl (9Z,12Z)-9,12-octadecadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42935-00-2 | |
| Record name | Dodecyl (9Z,12Z)-9,12-octadecadienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42935-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyl (9Z,12Z)-octadeca-9,12-dienoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042935002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl (9Z,12Z)-9,12-octadecadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl (9Z,12Z)-octadeca-9,12-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Purification of Lauryl Linoleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Lauryl linoleate, the ester of lauryl alcohol and linoleic acid, is a valuable compound with applications in cosmetics, pharmaceuticals, and as a biolubricant. Its synthesis and purification are critical processes that dictate the final product's quality and suitability for various applications. This technical guide provides a comprehensive overview of the primary synthesis methodologies and purification strategies for this compound, complete with detailed experimental protocols, comparative data, and process visualizations.
Synthesis of this compound
The synthesis of this compound can be broadly categorized into two primary approaches: enzymatic synthesis and chemical synthesis. Each method offers distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and environmental impact.
Enzymatic Synthesis
Enzymatic synthesis, primarily utilizing lipases, is favored for its high specificity, mild reaction conditions, and environmentally friendly nature. Lipases catalyze the esterification of linoleic acid with lauryl alcohol or the transesterification of a linoleic acid ester (e.g., methyl or ethyl linoleate) with lauryl alcohol.
Key Advantages:
-
High Selectivity: Lipases can selectively target the carboxyl group of linoleic acid, minimizing side reactions.
-
Mild Conditions: Reactions are typically conducted at lower temperatures, preserving the integrity of the polyunsaturated linoleic acid.
-
Green Chemistry: Avoids the use of harsh chemicals and reduces waste generation.
Commonly Used Lipases:
-
Candida antarctica lipase B (CALB), often immobilized (e.g., Novozym 435), is highly effective for wax ester synthesis, frequently resulting in high conversion rates of over 95% in 4-6 hours.[1]
-
Lipases from Rhizomucor miehei (e.g., Lipozyme RMIM) and Rhizopus oryzae are also employed, achieving high yields.[2][3]
-
Papaya latex lipase has also demonstrated efficacy, though it may require longer reaction times to achieve comparable yields to Novozym 435.[1]
Table 1: Comparative Data for Enzymatic Synthesis of Wax Esters (Analogous to this compound)
| Lipase Source | Acyl Donor | Acyl Acceptor | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Candida antarctica (Novozym 435) | Crambe Fatty Acids | Camelina Alcohols | Solvent-free | 60 | 4-6 | >95 | [1] |
| Papaya Latex | Crambe Fatty Acids | Camelina Alcohols | Solvent-free | 60 | 24 | >95 | [1] |
| Rhizopus oryzae (immobilized) | Oleic Acid | Cetyl Alcohol | Hexane | 45 | 1 | 93.5 | [3] |
| Rhizomucor miehei (Lipozyme RMIM) | Octanoic Acid | Cetyl Alcohol | n-hexane | 50 | 4 | >90 | [2] |
| Pseudomonas fluorescens | Oleic Acid | Hexadecanol | Aqueous | N/A | N/A | ~90 (equilibrium) | [4] |
Chemical Synthesis
Chemical synthesis typically involves the direct esterification of linoleic acid with lauryl alcohol using an acid catalyst. This method is often faster and less expensive than enzymatic synthesis but may require more stringent purification steps to remove the catalyst and byproducts.
Key Advantages:
-
Cost-Effective: Generally lower catalyst and operational costs compared to enzymatic methods.
-
Faster Reaction Rates: Chemical catalysis often leads to shorter reaction times.
Common Catalysts:
-
p-Toluenesulfonic acid (PTSA): A common and effective catalyst for esterification.
-
Sulfuric Acid: A strong acid catalyst, though it can lead to more side reactions and corrosion issues.
-
4-dodecylbenzenesulfonic acid (DBSA): A surfactant catalyst that can facilitate solvent-free reactions at milder temperatures.[5]
-
Dry Hydrogen Catalytic Resin: A solid acid catalyst that can be easily recovered and reused.
Table 2: Comparative Data for Chemical Synthesis of Lauryl Oleate (Analogous to this compound)
| Catalyst | Substrate 1 | Substrate 2 | Molar Ratio (Acid:Alcohol) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dry Hydrogen Catalytic Resin | Oleic Acid | Lauryl Alcohol | 1:1.2 | 140-180 | 2-3 | >98 | CN101747191B |
| 4-dodecylbenzenesulfonic acid (DBSA) | Oleic Acid | Lauryl Alcohol | 1.3:1 | 40 | 4 | >90 | [5] |
| p-Toluenesulfonic acid (PTSA) in Deep Eutectic Solvent | Oleic Acid | Lauryl Alcohol | 1.3:1 | 70 | 3 | 96.4-99.1 | [6] |
| Sulfuric Acid | Linoleic Acid | Methanol | 1:40 | 68 | 0.5 | 88 |
Experimental Protocols
Enzymatic Synthesis of this compound (Esterification)
This protocol is based on high-yield methods for analogous wax esters.
Materials:
-
Linoleic Acid (high purity)
-
Lauryl Alcohol (Dodecanol)
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Heptane (or solvent-free)
-
Molecular sieves (optional, for water removal)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Vacuum pump (for solvent-free approach)
Procedure:
-
Combine linoleic acid and lauryl alcohol in a 1:1.1 molar ratio in a round-bottom flask.
-
For a solvent-based reaction, add heptane. For a solvent-free reaction, proceed to the next step.
-
Add Novozym 435 (typically 5-10% by weight of the total substrates).
-
If operating under solvent-free conditions, apply a vacuum to facilitate the removal of water produced during the reaction.[1]
-
Heat the reaction mixture to 50-60°C with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction is typically complete within 4-8 hours, achieving a conversion of over 95%.[1]
-
After the reaction, filter to remove the immobilized enzyme, which can be washed and reused.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
Chemical Synthesis of this compound (Esterification)
This protocol is adapted from a high-yield synthesis of lauryl oleate.
Materials:
-
Linoleic Acid
-
Lauryl Alcohol (Dodecanol)
-
Dry Hydrogen Catalytic Resin (or p-Toluenesulfonic acid)
-
Nitrogen gas supply
-
Reaction kettle with a heating mantle, stirrer, and condenser
-
Vacuum system
Procedure:
-
To a reaction kettle, add the dry hydrogen catalytic resin (2-5% of the mass of linoleic acid).
-
Add linoleic acid and lauryl alcohol in a molar ratio of 1:1.2.
-
Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Heat the mixture to 140-180°C with continuous stirring under a nitrogen atmosphere.
-
The esterification reaction is typically carried out for 2-6 hours.
-
After the reaction, cool the mixture to below 100°C.
-
Apply a vacuum (1-10 mmHg) to distill off unreacted lauryl alcohol and the byproduct, water.
-
Once the distillation is complete, cool the product to below 50°C under a nitrogen atmosphere.
-
Filter the crude product to remove the catalyst.
Purification of this compound
The crude this compound, whether from enzymatic or chemical synthesis, will contain unreacted starting materials, catalyst residues (in the case of chemical synthesis), and potential byproducts. A multi-step purification process is typically required to achieve high purity.
Neutralization and Washing
For chemically synthesized this compound, an initial washing step is necessary to remove the acid catalyst.
Procedure:
-
Dissolve the crude product in a non-polar solvent like hexane or diethyl ether.
-
Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine (saturated NaCl solution) to remove residual salts and water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to obtain the crude, neutralized product.
Column Chromatography
Silica gel column chromatography is an effective method for separating this compound from unreacted fatty acids and alcohols.
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity. A common gradient is starting with pure hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or diethyl ether.
-
Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound. Silver-silica gel chromatography can be employed for enhanced purification and separation from other unsaturated esters.[7]
Vacuum Distillation
For thermally stable esters, vacuum distillation can be used to separate the desired product based on its boiling point.
Procedure:
-
Set up a fractional distillation apparatus for vacuum operation.
-
Heat the crude this compound under reduced pressure.
-
Collect the fraction that distills at the boiling point of this compound. The exact temperature will depend on the vacuum level.
Table 3: Purification Techniques for Fatty Acid Esters
| Technique | Principle | Application | Key Considerations |
| Washing | Partitioning between immiscible liquids | Removal of acid catalysts and water-soluble impurities | Emulsion formation can be an issue. |
| Silica Gel Column Chromatography | Adsorption based on polarity | Separation of esters from more polar unreacted alcohols and acids | Solvent selection is crucial for good separation. |
| Vacuum Distillation | Separation based on boiling point differences | Purification of thermally stable esters from non-volatile impurities | Requires high vacuum to prevent thermal degradation of unsaturated esters. |
| Crystallization | Differential solubility at varying temperatures | Removal of saturated fatty acids or other impurities that crystallize at different temperatures | Solvent choice and cooling rate are critical for effective purification.[8] |
Process Visualization
The following diagrams illustrate the workflows for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Comparison of enzymatic and chemical synthesis pathways for this compound.
References
- 1. High-yield preparation of wax esters via lipase-catalyzed esterification using fatty acids and alcohols from crambe and camelina oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Wax ester-synthesizing activity of lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
"lauryl linoleate CAS number and safety data sheet"
This technical guide provides comprehensive information on the chemical properties and safety data for lauryl linoleate, tailored for researchers, scientists, and professionals in drug development.
Chemical Identification
This compound is an ester product.[1] It is identified by the following properties:
| Identifier | Value | Source |
| CAS Number | 795300-43-5 | [1][2][3][4][5] |
| Synonyms | Dodecyl 9,11-octadecadienoate, 9,11-Octadecadienoic acid, dodecyl ester | [2][5] |
| Molecular Formula | C30H56O2 | [1][2][3][5] |
| Molecular Weight | 448.77 g/mol (or 448.76 g/mol ) | [1][2][3][5] |
| Purity | >99% | [2][3][5] |
| Physical State | Liquid | [2][3] |
Safety Data Sheet (SDS) Summary
The following sections summarize the key safety information for this compound.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance or mixture.[5]
-
GHS Hazard Pictograms: None[6]
-
GHS Signal Word: Not applicable[5]
-
GHS Hazard Statements: None[6]
-
GHS Precautionary Statements: None[6]
The following diagram outlines the recommended first-aid procedures in case of exposure.
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. No limitations on extinguishing agents are given for this substance.
-
Hazardous Combustion Products: Burning may produce carbon monoxide (CO) and carbon dioxide (CO2).[5]
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus and full protective clothing.[5]
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
-
Handling: Observe the usual precautions for handling chemicals. Avoid spillage and contact with skin and eyes.[5]
-
Storage: Store in a freezer in a dry and cool area.[2][3][5] Keep containers well-closed and in a ventilated space.[5]
-
Acute Toxicity: The product is not classified as toxic.[5]
-
Carcinogenicity: No ingredient of this product at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.
-
Ecological Information: No ecological damage is known or expected under normal use. The product is not soluble in water.[5]
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound would be specific to the research application and are not provided in the general safety data sheets. Researchers should develop their own protocols in accordance with laboratory safety guidelines and the information provided in this guide. This product is intended for research use only and not for human or veterinary use.[3]
References
An In-depth Technical Guide to the Physicochemical Characteristics of Lauryl Linoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl linoleate (dodecyl linoleate) is the ester of lauryl alcohol and linoleic acid. It belongs to the class of compounds known as fatty acid esters, which are widely utilized in the pharmaceutical and cosmetic industries for their properties as emollients, skin conditioning agents, and formulation excipients. A thorough understanding of its physicochemical characteristics is paramount for formulation development, stability testing, and ensuring the quality and efficacy of final products. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its characterization. While specific experimental data for this compound is limited in publicly available literature, this guide also presents data for structurally similar compounds to provide a comparative context.
Core Physicochemical Characteristics
The fundamental properties of this compound are summarized below. Due to a scarcity of published experimental values for this specific ester, data for the related compounds lauryl oleate and lauryl laurate are included for comparison.
| Property | This compound | Lauryl Oleate (for comparison) | Lauryl Laurate (for comparison) |
| IUPAC Name | Dodecyl (9Z,12Z)-octadeca-9,12-dienoate | Dodecyl (9Z)-octadec-9-enoate | Dodecyl dodecanoate |
| Synonyms | Dodecyl linoleate, Linoleic acid lauryl ester | Dodecyl oleate, Oleic acid lauryl ester | Dodecyl laurate, Lauric acid lauryl ester |
| CAS Number | 795300-43-5[1] | 36078-10-1[2] | 13945-76-1 |
| Molecular Formula | C₃₀H₅₆O₂[1] | C₃₀H₅₈O₂[2] | C₂₄H₄₈O₂ |
| Molecular Weight | 448.77 g/mol [1] | 450.78 g/mol [2] | 368.64 g/mol |
| Physical State | Liquid (at room temperature)[3] | Data not available | Solid (at room temperature) |
| Melting Point | Data not available | 14.5 °C (predicted) | 28-30 °C |
| Boiling Point | Data not available | 519.6 ± 29.0 °C (predicted) | 215-217 °C at 10 mmHg |
| Density | Data not available | 0.865 ± 0.06 g/cm³ (predicted) | 0.855 g/cm³ at 25 °C |
| Solubility | Insoluble in water; Soluble in many organic solvents[4] | Data not available | Insoluble in water; Soluble in alcohol, ether |
| Purity | >99%[1] | Data not available | >98% |
| Storage | Freezer[1] | Sealed in dry, Room Temperature | Data not available |
| Stability | Stable under normal storage conditions. Avoid contact with oxidizers.[5] | Data not available | Data not available |
Experimental Protocols
The following section details the methodologies for determining the key physicochemical characteristics of this compound.
Determination of Melting Point
Objective: To determine the temperature at which this compound transitions from a solid to a liquid state. Given it is a liquid at room temperature, this would be a freezing point determination.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[6]
-
Capillary tubes[7]
-
Mortar and pestle (if starting from a solid)[8]
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Ensure the this compound sample is pure and dry.[8]
-
Place a small amount of the liquid sample into a capillary tube.
-
Cool the capillary tube in a cooling bath until the sample solidifies.
-
Place the capillary tube into the heating block of the melting point apparatus.[6]
-
Heat the block at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[6]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point.[7]
-
Perform the determination in triplicate to ensure accuracy.
Determination of Boiling Point under Reduced Pressure
Objective: To determine the boiling point of this compound at a reduced pressure to prevent thermal decomposition.
Apparatus:
-
Short-path distillation apparatus
-
Round-bottom flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Vacuum pump and pressure gauge
-
Heating mantle
Procedure:
-
Place a small volume of this compound into the round-bottom flask along with a boiling chip or magnetic stir bar.
-
Assemble the short-path distillation apparatus, ensuring all joints are properly sealed.
-
Position the thermometer so that the top of the bulb is level with the side arm of the distillation head.
-
Connect the apparatus to the vacuum pump and reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Begin heating the sample gently with the heating mantle.
-
Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb.
-
Record the pressure at which the boiling point is measured.
-
The boiling point at atmospheric pressure can be estimated using a nomograph if required.
Determination of Density using a Pycnometer
Objective: To accurately determine the density of liquid this compound.
Apparatus:
-
Pycnometer (a specific volume glass flask)[9]
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Clean and thoroughly dry the pycnometer.[10]
-
Accurately weigh the empty pycnometer on the analytical balance (m_empty).[11]
-
Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.[12]
-
Ensure the pycnometer is completely full, with no air bubbles. Dry the exterior and weigh the pycnometer filled with water (m_water).[10]
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound and allow it to equilibrate in the constant temperature water bath.[12]
-
Dry the exterior and weigh the pycnometer filled with the sample (m_sample).[10]
-
Calculate the density of this compound using the following formula: Density_sample = [(m_sample - m_empty) / (m_water - m_empty)] * Density_water (where Density_water at the measurement temperature is known).
Determination of Solubility
Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.
Apparatus:
-
Test tubes and rack
-
Vortex mixer
-
Analytical balance
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantitative analysis
Procedure (Qualitative):
-
Place a small amount (e.g., 0.1 mL) of this compound into separate test tubes.
-
Add 1 mL of various solvents (e.g., water, ethanol, methanol, chloroform, hexane) to each test tube.
-
Vortex each tube vigorously for 1-2 minutes.[13]
-
Observe for miscibility or the formation of separate layers. Record as soluble, partially soluble, or insoluble.
Procedure (Quantitative - Shake-Flask Method): [14]
-
Prepare saturated solutions of this compound in the desired solvents by adding an excess amount of the ester to a known volume of the solvent in a sealed flask.
-
Agitate the flasks in a constant temperature shaker bath for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]
-
Allow any undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as GC-MS or HPLC.
-
The solubility is expressed as mass per unit volume (e.g., mg/mL).
Purity and Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify any related impurities.
Apparatus:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., non-polar, such as one with a 5% diphenyl-95% dimethylpolysiloxane stationary phase)[15]
-
Autosampler
-
Data acquisition and analysis software
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) to a known concentration (e.g., 1 mg/mL).[16]
-
GC-MS Conditions (Typical):
-
Injector Temperature: 280 °C[15]
-
Injection Mode: Splitless[15]
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 300 °C) and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ion Source Temperature: 230 °C[15]
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[15]
-
Scan Range: m/z 50-600.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Data Interpretation:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for the physicochemical characterization of this compound.
Caption: Experimental workflow for this compound characterization.
References
- 1. larodan.com [larodan.com]
- 2. Lauryl Oleate | C30H58O2 | CID 6437535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sapphire North America [sapphire-usa.com]
- 4. Linoleic acid - Wikipedia [en.wikipedia.org]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. fpharm.uniba.sk [fpharm.uniba.sk]
- 10. ised-isde.canada.ca [ised-isde.canada.ca]
- 11. fpharm.uniba.sk [fpharm.uniba.sk]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. who.int [who.int]
- 15. arpi.unipi.it [arpi.unipi.it]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Lauryl Linoleate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of lauryl linoleate, an ester of lauryl alcohol and linoleic acid. Given its chemical structure, comprised of a long alkyl chain and an unsaturated fatty acid, this compound is a predominantly nonpolar molecule. Its solubility is therefore governed by the principle of "like dissolves like," exhibiting high solubility in nonpolar organic solvents and limited to no solubility in polar solvents, particularly water. This document outlines the qualitative and estimated quantitative solubility of this compound in a range of common organic solvents. Furthermore, it details standardized experimental protocols for the precise determination of its solubility, providing researchers with the necessary methodology for their specific applications. Visual diagrams are included to illustrate both the theoretical principles of solubility and a practical experimental workflow.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Reference |
| Chemical Name | Dodecyl (9Z,12Z)-octadeca-9,12-dienoate | [1] |
| Synonyms | This compound, Dodecyl 9,11-octadecadienoate | [1] |
| CAS Number | 795300-43-5 | [1] |
| Molecular Formula | C₃₀H₅₆O₂ | [1] |
| Molecular Weight | 448.77 g/mol | [1] |
| Physical State | Liquid | [1] |
| Structure | An ester formed from lauryl alcohol (a 12-carbon saturated fatty alcohol) and linoleic acid (an 18-carbon polyunsaturated fatty acid). |
The long, nonpolar hydrocarbon chains of both the lauryl and linoleyl moieties are the dominant structural features, making the molecule lipophilic and hydrophobic.
Solubility Profile of this compound
Direct quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in published literature. However, based on its chemical structure and the general solubility of similar long-chain fatty acid esters, a reliable qualitative and estimated quantitative profile can be established. Esters are generally soluble in organic solvents and insoluble in water.[2] The "like dissolves like" principle is the primary determinant of solubility, where nonpolar solutes dissolve best in nonpolar solvents, and polar solutes in polar solvents.[3]
Qualitative Solubility Summary
The following table summarizes the expected solubility of this compound in different classes of organic solvents.
| Solvent Class | Examples | Expected Solubility of this compound | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | Van der Waals forces between the long hydrocarbon chains of this compound and the aliphatic solvent molecules are strong. |
| Nonpolar Aromatic | Toluene, Benzene | High | Similar nonpolar characteristics and favorable interactions between the alkyl chains and the aromatic ring. |
| Halogenated | Dichloromethane, Chloroform | High | These solvents can effectively solvate large, nonpolar molecules. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are effective solvents for many organic compounds, including lipids and esters. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | While possessing a polar carbonyl group, the overall character allows for the dissolution of large lipophilic molecules.[2] |
| Esters | Ethyl Acetate | Moderate to High | Similar functional groups can lead to good miscibility. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Sparingly Soluble | The high polarity of these solvents makes them poor solvents for nonpolar molecules like this compound. |
| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Low to Sparingly Soluble | The ability of alcohols to form hydrogen bonds makes them less compatible with the nonpolar nature of this compound. Solubility is expected to decrease as the alcohol's polarity increases (Methanol > Ethanol > Isopropanol).[4][5] |
| Polar Protic (Aqueous) | Water | Insoluble | The large, nonpolar structure of this compound prevents it from forming favorable interactions with the highly polar, hydrogen-bonded network of water. |
Estimated Quantitative Solubility Data
This table provides an estimation of this compound's solubility in various organic solvents at standard temperature (approx. 25°C). These values should be confirmed experimentally for precise applications.
| Solvent | CAS Number | Estimated Solubility |
| Hexane | 110-54-3 | > 100 mg/mL (Miscible) |
| Toluene | 108-88-3 | > 100 mg/mL (Miscible) |
| Dichloromethane | 75-09-2 | > 100 mg/mL (Miscible) |
| Chloroform | 67-66-3 | > 100 mg/mL (Miscible) |
| Diethyl Ether | 60-29-7 | > 100 mg/mL (Miscible) |
| Acetone | 67-64-1 | Soluble |
| Ethyl Acetate | 141-78-6 | Soluble |
| Isopropanol | 67-63-0 | Sparingly Soluble |
| Ethanol | 64-17-5 | Sparingly to Poorly Soluble |
| Methanol | 67-56-1 | Poorly Soluble / Insoluble |
| Water | 7732-18-5 | < 0.01 mg/mL (Insoluble) |
Experimental Protocols for Solubility Determination
For precise quantification, the equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted and reliable technique.[3]
Shake-Flask Method for Equilibrium Solubility
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (>99% purity)[1]
-
Selected organic solvent (analytical grade)
-
Scintillation vials or test tubes with screw caps
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solute remains after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.[6]
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value for the solubility measurement.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. For more effective separation, centrifuge the vial at a moderate speed.[3]
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Avoid disturbing the undissolved this compound at the bottom.
-
Filtration: Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step is crucial to remove any microscopic, undissolved particles.[3]
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.[3]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.
Visualizations
Logical Diagram: Predicting Solubility
The following diagram illustrates the "like dissolves like" principle for predicting the solubility of this compound.
Caption: Figure 1. Solubility Prediction Logic for this compound.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental determination of this compound solubility using the shake-flask method.
Caption: Figure 2. Shake-Flask Method for Solubility Determination.
Conclusion
This compound is a lipophilic ester with very low polarity. Consequently, it is highly soluble in nonpolar organic solvents such as alkanes, aromatic hydrocarbons, and ethers, while exhibiting poor solubility in polar solvents, especially protic solvents like water and methanol. For applications requiring precise solubility data, the shake-flask method followed by chromatographic quantification is the recommended experimental protocol. This guide provides the foundational knowledge and procedural framework for scientists and researchers working with this compound in various solvent systems.
References
Enzymatic Synthesis of Lauryl Linoleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of lauryl linoleate, a wax ester with applications in cosmetics, pharmaceuticals, and as a food additive, offers a green and highly specific alternative to traditional chemical synthesis routes. This technical guide provides an in-depth overview of the core methodologies for its synthesis, focusing on the use of immobilized lipases. The information presented is a synthesis of findings from multiple research endeavors, aimed at providing a comprehensive protocol for laboratory and developmental applications.
Core Concepts and Reaction Principles
The synthesis of this compound is typically achieved through the esterification of lauric acid and linoleyl alcohol or the transesterification of a linoleic acid ester with lauryl alcohol. Lipases, particularly immobilized forms like Novozym 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), are the catalysts of choice due to their high stability, reusability, and selectivity.[1][2][3] The reaction is governed by several key parameters, including temperature, substrate molar ratio, enzyme concentration, and the presence of a suitable solvent.
Experimental Protocols
The following protocols are synthesized from various studies on the enzymatic synthesis of fatty acid esters.
Protocol 1: Esterification of Lauric Acid with Lauryl Alcohol
This protocol focuses on the direct esterification of lauric acid and lauryl alcohol, a common and straightforward approach.
Materials:
-
Lauric Acid
-
Lauryl Alcohol
-
Immobilized Lipase (e.g., Novozym 435)
-
Organic Solvent (e.g., n-hexane, tert-butanol)
-
Molecular Sieves (optional, for water removal)
-
Round Bottom Flask
-
Magnetic Stirrer with Hotplate
-
Rotary Evaporator
-
Silica Gel for Chromatography
Procedure:
-
Substrate Preparation: Dissolve equimolar amounts of lauric acid and lauryl alcohol in a suitable organic solvent (e.g., n-hexane) in a round bottom flask. The substrate concentration can be varied, but a typical starting point is 200 mM of lauric acid and 350 mM of lauryl alcohol.[4]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme concentration ranges from 5 to 10% (w/w) of the total substrate weight.[5]
-
Reaction Incubation: Place the flask on a magnetic stirrer with a hotplate and incubate at a controlled temperature, typically between 40°C and 60°C, with constant stirring.[4] The reaction time can vary from a few hours to over 24 hours, depending on the desired conversion.
-
Water Removal (Optional): To drive the equilibrium towards ester formation, molecular sieves can be added to the reaction mixture to remove the water produced during esterification.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Enzyme Recovery: After the reaction, the immobilized enzyme can be easily recovered by filtration for potential reuse.
-
Product Purification: The solvent is removed from the reaction mixture using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography to isolate the this compound.
Protocol 2: Transesterification of Methyl Linoleate with Lauryl Alcohol
Transesterification offers an alternative route that can sometimes lead to higher yields, especially at high substrate concentrations.[6]
Materials:
-
Methyl Linoleate (or other simple alkyl esters of linoleic acid)
-
Lauryl Alcohol
-
Immobilized Lipase (e.g., Novozym 435)
-
Organic Solvent (e.g., n-hexane)
-
Round Bottom Flask
-
Magnetic Stirrer with Hotplate
-
Rotary Evaporator
-
Silica Gel for Chromatography
Procedure:
-
Substrate Preparation: Combine methyl linoleate and lauryl alcohol in a suitable organic solvent in a round bottom flask. The molar ratio of the substrates can be optimized, with an excess of one substrate often used to drive the reaction.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture.
-
Reaction Incubation: Incubate the reaction at a controlled temperature with constant stirring.
-
Reaction Monitoring: Monitor the formation of this compound and the disappearance of methyl linoleate using GC or HPLC.
-
Enzyme Recovery: Filter the reaction mixture to recover the immobilized enzyme.
-
Product Purification: Remove the solvent using a rotary evaporator and purify the product by column chromatography.
Data Presentation: Summary of Key Reaction Parameters and Outcomes
The following tables summarize quantitative data gathered from various studies on the enzymatic synthesis of related fatty acid esters, providing a reference for optimizing the synthesis of this compound.
| Parameter | Value/Range | Source |
| Enzyme | Novozym 435 (Candida antarctica lipase B) | [1][2][3][5][7][8] |
| Lipozyme IM 20 | [9] | |
| Candida rugosa lipase | [10] | |
| Reaction Type | Esterification | [4][5] |
| Transesterification | [11][12] | |
| Substrates | Lauric Acid & Lauryl Alcohol | [4] |
| Dihydrocaffeic acid & Linoleyl alcohol | [9] | |
| Solvent | n-Hexane | [4] |
| tert-Butanol | [5] | |
| Solvent-free | [13] | |
| Temperature | 40 - 65°C | [4][5][13] |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 1:8 | [9][13] |
| Enzyme Concentration | 3 - 10% (w/w of substrates) | [5] |
| Reaction Time | 1.5 - 24 hours | [13] |
| Conversion/Yield | >70% | [5][9] |
Mandatory Visualizations
Experimental Workflow for Enzymatic Synthesis of this compound
Caption: Workflow for the enzymatic synthesis of this compound.
Logical Relationship of Key Reaction Parameters
Caption: Key parameters influencing the enzymatic synthesis of this compound.
References
- 1. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of L-ascorbyl linoleate in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Lauryl Linoleate: A Technical Guide to a Bioactive Lipid Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauryl linoleate (dodecyl linoleate) is a lipid ester formed from the condensation of lauryl alcohol and linoleic acid. While direct comprehensive studies on the bioactivity of this compound are limited in publicly available scientific literature, its constituent molecules, lauric acid and linoleic acid, are well-documented for their significant biological activities. This technical guide consolidates the known properties of its precursors and related lipid esters to provide a foundational understanding of this compound's potential as a bioactive agent. This document outlines its synthesis, physicochemical properties, and putative anti-inflammatory and antimicrobial activities, supported by generalized experimental protocols and proposed mechanisms of action.
Introduction
Lipid esters are a diverse class of molecules with wide-ranging applications in the pharmaceutical, cosmetic, and food industries. Their biological activities are determined by the nature of their constituent fatty acids and alcohol moieties. This compound, as an ester of a saturated medium-chain fatty alcohol (lauryl alcohol) and a polyunsaturated fatty acid (linoleic acid), presents an interesting candidate for investigation as a bioactive compound. The known antimicrobial properties of lauric acid and the anti-inflammatory effects of linoleic acid suggest that this compound may possess a unique combination of these activities.
Physicochemical Properties
Based on its structure and data for similar compounds, the physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C30H56O2 | Inferred |
| Molecular Weight | 448.77 g/mol | Inferred |
| Appearance | Likely a clear to yellowish liquid | Inferred |
| Solubility | Insoluble in water; Soluble in organic solvents | Inferred |
Synthesis of this compound
The primary method for synthesizing this compound is through the esterification of linoleic acid with lauryl alcohol. This can be achieved via chemical or enzymatic catalysis.
Chemical Synthesis: Fischer-Speier Esterification
This classic method involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of linoleic acid and lauryl alcohol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol% relative to the limiting reagent).
-
Reaction: Heat the mixture to reflux in a suitable solvent (e.g., toluene) to facilitate the removal of water via azeotropic distillation. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Purification: Wash the organic layer with water and brine. Dry the organic phase over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Enzymatic Synthesis
Enzymatic synthesis offers a milder and more selective alternative to chemical synthesis, often requiring less downstream processing. Lipases are commonly employed for this purpose.
Experimental Protocol:
-
Reactant and Enzyme Preparation: In a temperature-controlled vessel, combine linoleic acid and lauryl alcohol, either in a solvent-free system or in a non-polar organic solvent. Add a suitable lipase, such as Candida antarctica lipase B (CALB), typically at a concentration of 1-10% by weight of the substrates.
-
Reaction: Maintain the reaction at a moderate temperature (e.g., 40-60°C) with constant agitation. The removal of water by-product, for instance by applying a vacuum or using molecular sieves, will drive the reaction towards completion.
-
Enzyme Removal: After the reaction, the immobilized enzyme can be removed by simple filtration and potentially reused.
-
Purification: The product can be purified from any unreacted starting materials by vacuum distillation or column chromatography.
Potential Bioactive Properties
The bioactivity of this compound is inferred from the known properties of lauric acid and linoleic acid.
Potential Anti-inflammatory Activity
Linoleic acid is known to possess anti-inflammatory properties. It can be metabolized to various bioactive lipids that modulate inflammatory pathways.[1][2] It is plausible that this compound could either exert its own anti-inflammatory effects or act as a pro-drug, releasing linoleic acid upon hydrolysis by cellular lipases.
Proposed Mechanism of Anti-inflammatory Action:
Free fatty acids can modulate inflammation through various signaling pathways.[3][4] Polyunsaturated fatty acids, like linoleic acid, are known to have anti-inflammatory effects by downregulating pro-inflammatory cytokines such as NF-κB, IL-1β, TNF-α, and IL-6.[3] They can also exert their effects through G protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).[3]
Potential Antimicrobial Activity
Lauric acid is the most potent antimicrobial saturated fatty acid, particularly against Gram-positive bacteria.[5][6] Fatty acid esters have also been shown to possess antimicrobial properties, with their activity being dependent on the fatty acid chain length.[5][7]
Proposed Mechanism of Antimicrobial Action:
The primary mechanism of antimicrobial action for fatty acids and their esters is believed to be the disruption of the bacterial cell membrane.[8] Their amphiphilic nature allows them to insert into the phospholipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[8][9]
Experimental Protocols for Bioactivity Assessment
The following are generalized protocols that can be adapted to evaluate the potential bioactivity of this compound.
Anti-inflammatory Activity Assay
Cell Culture and Treatment:
-
Culture a suitable cell line, such as RAW 264.7 macrophages, in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
Incubate for a specified period (e.g., 24 hours).
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Levels: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA kits.
-
Gene Expression: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).
References
- 1. Anti-inflammatory effects of conjugated linoleic acid isomers and essential fatty acids in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The composition of linoleic acid and conjugated linoleic acid has potent synergistic effects on the growth and death of RAW264.7 macrophages: The role in anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dual role of free fatty acid signaling in inflammation and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INFLAMMATION AND LIPID SIGNALING IN THE ETIOLOGY OF INSULIN RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Fatty acids, esters, and biogenic oil disinfectants: novel agents against bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Thermal Stability and Degradation of Lauryl Linoleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation of lauryl linoleate, a long-chain fatty acid ester. Given the limited direct research on this compound, this document synthesizes data from closely related analogues, primarily ethyl linoleate and methyl linoleate, to provide a robust understanding of its expected thermal behavior. This information is critical for applications in drug formulation, materials science, and other areas where thermal processing is involved.
Introduction to this compound and its Thermal Properties
This compound is an ester formed from lauryl alcohol and linoleic acid, an unsaturated omega-6 fatty acid. Its chemical structure, featuring a long alkyl chain and two double bonds in the fatty acid moiety, dictates its physical properties and susceptibility to thermal degradation. Understanding the thermal stability of this compound is crucial for predicting its shelf-life, processing parameters, and degradation pathways, which can impact its efficacy and safety in various applications.
The thermal degradation of fatty acid esters is a complex process involving multiple reaction pathways, including oxidation, hydrolysis, and pyrolysis. The presence of double bonds in the linoleate portion of the molecule makes it particularly susceptible to oxidation, which can be initiated by heat, light, and the presence of metal ions.
Quantitative Thermal Analysis Data
The following tables summarize key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of analogues to this compound. These values provide an estimate of the temperatures at which thermal events, such as melting and decomposition, are expected to occur for this compound.
Table 1: Summary of Thermogravimetric Analysis (TGA) Data for this compound Analogues
| Analyte | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) | Experimental Conditions |
| Ethyl Linoleate (in mixture) | ~187 | ~239 | Heating rate: Not specified, Inert atmosphere |
| Methyl Linoleate | >180 (significant degradation observed) | Not specified | Isothermal at 180°C in the presence of oxygen |
Table 2: Summary of Differential Scanning Calorimetry (DSC) Data for this compound Analogues
| Analyte | Melting Onset (°C) | Peak Melting Temperature (°C) | Enthalpy of Fusion (J/g) | Experimental Conditions |
| Ethyl Linoleate | Not available | Not available | Not available | Data not found in the reviewed literature. |
| Methyl Linoleate | Not available | Not available | Not available | Data not found in the reviewed literature. |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable results in thermal analysis. The following sections outline standardized procedures for TGA and DSC analysis of long-chain fatty acid esters like this compound.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.
Objective: To determine the onset and peak decomposition temperatures of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset of decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the steepest mass loss.
-
Determine the peak decomposition temperature (Tpeak) from the peak of the first derivative of the TGA curve (DTG curve).
-
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. This technique is used to determine thermal transitions such as melting and crystallization.
Objective: To determine the melting point and enthalpy of fusion of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., -20°C).
-
Heat the sample at a constant rate of 5-10°C/min to a temperature sufficiently above its melting point (e.g., 50°C).
-
Hold the sample at this temperature for 2-5 minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the onset of melting and the peak melting temperature from the endothermic peak in the heating curve.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for thermal analysis and the proposed degradation pathways for this compound.
A Technical Guide to Research-Grade Lauryl Linoleate: Sourcing, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of research-grade lauryl linoleate, a fatty acid ester of significant interest in various scientific disciplines, particularly in drug delivery and formulation science. This document outlines key technical specifications from prominent suppliers, detailed experimental protocols for its application, and insights into its relevant biological signaling pathways.
Sourcing and Specifications of Research-Grade this compound
For research and development purposes, sourcing high-purity this compound is critical to ensure experimental reproducibility and accuracy. Several reputable suppliers offer this compound for research use only. The primary specifications for research-grade this compound are summarized in the table below. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise data for their records.
| Specification | Typical Value | Supplier Example(s) |
| Purity | >99% | Larodan, Sapphire North America, Labmix24[1][2][3] |
| CAS Number | 795300-43-5 | Larodan, Sapphire North America[1][2] |
| Molecular Formula | C30H56O2 | Larodan, Sapphire North America[1][2] |
| Molecular Weight | 448.77 g/mol | Larodan[1] |
| Form | Liquid | Sapphire North America[2] |
| Storage | Freezer (-20°C) | Larodan, Sapphire North America[1][2] |
| Analytical Method | Gas Chromatography (GC) is a common method for purity assessment of fatty acids.[4] | General Reference |
Experimental Protocols for this compound in Research
This compound's utility in research spans various applications, primarily leveraging its properties as a lipid. Below are detailed methodologies for common experimental procedures involving this fatty acid ester.
Preparation of this compound for Cell Culture Experiments
The introduction of lipids to cell culture media requires careful preparation to ensure bioavailability and minimize cytotoxicity from solvents.
Objective: To prepare a stock solution of this compound for administration to cultured cells.
Materials:
-
This compound (research grade)
-
Ethanol, sterile, cell culture grade
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium, serum-free
-
Sterile microcentrifuge tubes and serological pipettes
-
Water bath or incubator at 37°C
Protocol:
-
Stock Solution Preparation:
-
In a sterile microcentrifuge tube, dissolve this compound in ethanol to create a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution.
-
-
Complexation with BSA:
-
In a separate sterile tube, prepare a solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).
-
Warm the BSA solution to 37°C.
-
While vortexing the BSA solution gently, add the this compound stock solution dropwise to achieve the desired final molar ratio (e.g., 2:1 this compound to BSA).
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complexation.
-
-
Preparation of Working Solution:
-
Sterile-filter the this compound-BSA complex solution through a 0.22 µm syringe filter.
-
Dilute the filtered stock solution in the appropriate cell culture medium to achieve the final desired working concentration for your experiment.
-
-
Control Preparation:
-
Prepare a vehicle control solution containing the same final concentration of ethanol and BSA as the highest concentration of this compound used in the experiment.
-
Formulation of this compound-Based Solid Lipid Nanoparticles (SLNs)
SLNs are effective vehicles for the delivery of hydrophobic drugs. This compound can serve as a liquid lipid component in the formulation of nanostructured lipid carriers (NLCs), a modified version of SLNs. This protocol details the preparation of NLCs using a hot homogenization and ultrasonication method.
Objective: To formulate this compound-containing NLCs for drug delivery applications.
Materials:
-
This compound (liquid lipid)
-
A solid lipid (e.g., glyceryl monostearate, stearic acid)
-
A surfactant (e.g., Polysorbate 80 (Tween 80), lecithin)
-
Hydrophobic drug of interest
-
Deionized water
-
High-shear homogenizer
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Beakers and graduated cylinders
Protocol:
-
Preparation of the Lipid Phase:
-
Weigh the solid lipid, this compound, and the hydrophobic drug. The ratio of solid lipid to liquid lipid can be optimized (e.g., 70:30).
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Add the this compound and the hydrophobic drug to the molten solid lipid and stir until a clear, uniform lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise while stirring at high speed (e.g., 8000 rpm) with a high-shear homogenizer for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Immediately subject the hot pre-emulsion to high-energy dispersion using a probe sonicator. Sonicate for a predetermined time (e.g., 5-15 minutes) to reduce the particle size to the nanometer range. The sonication parameters (power and time) should be optimized for the specific formulation.
-
-
Cooling and NLC Solidification:
-
Cool the resulting nanoemulsion in an ice bath while stirring gently. The lipid will recrystallize, forming the solid matrix of the NLCs.
-
-
Characterization:
-
Characterize the NLC dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading capacity using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy) after separating the free drug from the NLCs.
-
In Vitro Skin Permeation Study of this compound as a Penetration Enhancer
Fatty acid esters like this compound can enhance the permeation of drugs through the skin. This protocol outlines a method to evaluate this effect using Franz diffusion cells.
Objective: To assess the ability of this compound to enhance the transdermal permeation of a model drug.
Materials:
-
Franz diffusion cells
-
A suitable membrane (e.g., excised human or animal skin, synthetic membrane like Strat-M®)[5]
-
This compound
-
A model drug (e.g., diclofenac, ibuprofen)
-
A suitable solvent/vehicle (e.g., propylene glycol, ethanol)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like Tween 20 to maintain sink conditions)
-
Magnetic stirrers
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for drug quantification
Protocol:
-
Membrane Preparation:
-
If using biological skin, carefully excise the skin, remove subcutaneous fat and hair, and cut it into appropriate sizes to fit the Franz diffusion cells.
-
Equilibrate the membrane in the receptor solution for a defined period before mounting.
-
-
Franz Cell Assembly:
-
Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.
-
Fill the receptor compartment with pre-warmed (32°C or 37°C) receptor solution and ensure constant stirring.
-
-
Preparation of Donor Formulation:
-
Prepare the donor formulation by dissolving the model drug in the vehicle with and without the addition of this compound at a specific concentration (e.g., 1-5% w/v).
-
-
Permeation Study:
-
Apply a precise amount of the donor formulation to the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the collected samples to determine the concentration of the model drug that has permeated through the membrane using a validated analytical method like HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss) from the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) by comparing the flux with and without this compound.
-
Biological Signaling Pathways
This compound, upon enzymatic hydrolysis by esterases, releases lauryl alcohol and linoleic acid. Linoleic acid is a well-known precursor for a variety of signaling molecules and can directly influence cellular signaling pathways.
Linoleic Acid Metabolism and Eicosanoid Synthesis
Linoleic acid is an essential omega-6 fatty acid that serves as a substrate for the synthesis of arachidonic acid (AA). AA is then metabolized into a diverse range of bioactive lipids known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. These molecules are potent mediators of inflammation, immune responses, and other physiological processes.[6]
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
Linoleic acid and its metabolites are known endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Activation of PPARs can lead to various cellular responses, including differentiation, apoptosis, and modulation of inflammatory pathways.
Conclusion
This compound is a versatile fatty acid ester with significant potential in research, particularly in the fields of drug delivery and dermatology. Access to high-purity material is essential, and researchers should carefully consider the technical specifications provided by suppliers. The experimental protocols outlined in this guide provide a foundation for utilizing this compound in cell culture, nanoparticle formulation, and skin permeation studies. Furthermore, understanding its metabolic fate and impact on signaling pathways, such as the eicosanoid and PPAR pathways, is crucial for interpreting experimental outcomes and elucidating its mechanism of action. This technical guide serves as a valuable resource for scientists and professionals working with or considering the use of this compound in their research endeavors.
References
- 1. larodan.com [larodan.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. labmix24.com [labmix24.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assessment of skin permeation properties of enzymatically derived oil-based fatty acid esters of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
In Vitro Biological Activity of Lauryl Linoleate: A Technical Guide and Research Framework
Disclaimer: Scientific literature explicitly detailing the in vitro biological activities of lauryl linoleate is exceptionally scarce. This document summarizes the limited available information and presents a comprehensive, hypothetical framework for its systematic investigation, designed for researchers, scientists, and drug development professionals. The experimental protocols and pathway diagrams provided are based on standard methodologies for analogous compounds and should be adapted and validated for specific experimental contexts.
Introduction
This compound (dodecyl linoleate) is an ester formed from lauryl alcohol (1-dodecanol) and linoleic acid, an omega-6 polyunsaturated fatty acid. As a fatty acid ester, it possesses amphiphilic properties that could facilitate interaction with cellular membranes and influence various biological pathways. While its constituent parts, particularly linoleic acid, have been extensively studied, this compound itself remains largely uncharacterized in the scientific literature. This guide consolidates the sparse existing data and proposes a structured approach to elucidate its in vitro biological profile.
Reported Biological Activities
Direct studies on the isolated effects of this compound are limited. The available information suggests potential anti-inflammatory and antifungal properties.
Anti-inflammatory Activity (ex vivo)
Jojoba wax, of which this compound is a constituent, has been shown to possess anti-inflammatory properties in an ex vivo skin model. Topical application of jojoba wax reduced the lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines IL-6, IL-8, and TNF-α by approximately 30% compared to untreated skin[1]. It is important to note that this activity is attributed to the entire wax mixture, and the specific contribution of this compound has not been determined.
Antifungal Activity
An abstract from a research symposium indicates that this compound exhibits inhibitory effects against the fungus Pseudogymnoascus destructans, the causative agent of White-Nose Syndrome in bats[2]. The growth of the fungus was reportedly "greatly inhibited" by this compound in culture at temperatures between 10-12°C[2]. Quantitative data such as Minimum Inhibitory Concentration (MIC) or IC50 values are not provided in the abstract.
Summary of Reported Activities
| Biological Activity | System/Model | Observation | Source |
| Anti-inflammatory | Ex vivo human skin model (as part of Jojoba wax) | Reduction of LPS-induced IL-6, IL-8, and TNF-α secretion. | [1] |
| Antifungal | In vitro culture of Pseudogymnoascus destructans | "Greatly inhibited" fungal growth. | [2] |
A Proposed Framework for In Vitro Evaluation of this compound
Given the lack of comprehensive data, a systematic in vitro evaluation is warranted. The following sections outline a proposed research plan to characterize the biological activities of this compound.
Cytotoxicity Assessment
A crucial first step is to determine the concentration range over which this compound is non-toxic to cells, which is essential for interpreting results from other bioassays.
Objective: To assess the effect of this compound on the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages, HaCaT human keratinocytes)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microplates
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions (including a vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the IC50 value (the concentration that inhibits 50% of cell viability).
| Concentration (µM) | Cell Viability (%) ± SD (24h) | Cell Viability (%) ± SD (48h) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98.7 ± 4.9 | 97.5 ± 5.1 |
| 10 | 95.3 ± 5.5 | 92.1 ± 4.6 |
| 50 | 88.1 ± 6.1 | 75.4 ± 5.9 |
| 100 | 62.4 ± 5.8 | 45.2 ± 6.3 |
| 200 | 35.7 ± 4.3 | 15.8 ± 3.9 |
Data shown are hypothetical examples.
Anti-inflammatory Activity Assessment
Based on the activity of jojoba wax, this compound should be investigated for its ability to modulate inflammatory responses in immune cells.
Objective: To determine if this compound can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
This compound (at non-toxic concentrations)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for mouse TNF-α and IL-6
-
24-well plates
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include an unstimulated control group.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the culture supernatants.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the LPS-stimulated vehicle control group. Calculate IC50 values for cytokine inhibition.
| Treatment | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Unstimulated | - | 50.2 ± 10.1 | 25.8 ± 8.5 |
| LPS + Vehicle | - | 3580.4 ± 210.6 | 1850.7 ± 155.2 |
| LPS + this compound | 1 | 3450.1 ± 198.3 | 1795.3 ± 140.1 |
| LPS + this compound | 10 | 2570.6 ± 185.9 | 1240.9 ± 121.7 |
| LPS + this compound | 50 | 1245.8 ± 150.2 | 670.4 ± 98.6 |
Data shown are hypothetical examples.
This compound could potentially inhibit the NF-κB signaling pathway, a central regulator of inflammation. This is a hypothetical target for investigation.
Antioxidant Activity Assessment
The linoleic acid moiety contains double bonds susceptible to oxidation, suggesting that this compound could act as a radical scavenger.
Objective: To assess the ability of this compound to directly scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
-
This compound
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Plate reader (517 nm)
Methodology:
-
Preparation: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol).
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of DPPH solution alone and A_sample is the absorbance of the DPPH solution with the test compound. Determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).
| Compound | Concentration (µg/mL) | % Scavenging Activity ± SD |
| This compound | 10 | 8.5 ± 2.1 |
| 50 | 25.3 ± 3.5 | |
| 100 | 48.9 ± 4.2 | |
| 250 | 75.6 ± 5.1 | |
| Ascorbic Acid (Control) | 10 | 95.4 ± 2.8 |
Data shown are hypothetical examples.
Conclusion
The current body of scientific literature on the in vitro biological activity of this compound is nascent. Preliminary findings suggest potential for anti-inflammatory and antifungal effects, but dedicated studies are required to validate these observations and quantify the compound's potency. The proposed research framework—encompassing cytotoxicity, anti-inflammatory, and antioxidant assays—provides a robust starting point for a thorough characterization. Elucidating the biological profile of this compound will clarify its potential utility in dermatological, cosmetic, and therapeutic applications, moving it from a relatively unknown fatty acid ester to a well-characterized bioactive compound.
References
Methodological & Application
Application Notes and Protocols for Lauryl Linoleate in Solid Lipid Nanoparticle (SLN) Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) are at the forefront of nanomedicine, offering a promising platform for the delivery of therapeutic agents.[1][2][3] These carriers are formulated from physiologically compatible lipids that are solid at room and body temperature, presenting advantages such as improved drug stability, controlled release, and the potential for targeted delivery.[4][5] SLNs are an alternative to traditional colloidal carriers like emulsions, liposomes, and polymeric nanoparticles.[6] The lipid core can solubilize lipophilic drugs, and the solid matrix helps to protect the encapsulated compound from degradation.[1][7] This document provides a detailed protocol for the formulation of SLNs using lauryl linoleate as the lipid matrix. While direct literature on this compound in SLNs is limited, this protocol is based on established methods for similar lipidic compounds, such as lauric acid and other fatty acid esters.[7]
Principle of SLN Formulation
The preparation of SLNs typically involves the dispersion of a melted lipid phase, containing the active pharmaceutical ingredient (API), into a hot aqueous surfactant solution.[8] This is followed by a high-energy homogenization process to create a nanoemulsion. Subsequent cooling of the nanoemulsion leads to the crystallization of the lipid, forming solid nanoparticles that entrap the API.[8]
Experimental Protocol: Formulation of this compound SLNs by Hot Homogenization
This protocol details the preparation of this compound-based Solid Lipid Nanoparticles using the hot homogenization technique followed by ultrasonication.
Materials and Equipment
-
Lipid: this compound (solid lipid)
-
Surfactant: Poloxamer 188 (e.g., Kolliphor® P 188)
-
Co-surfactant (optional): Soy Lecithin (e.g., Lipoid S 75)
-
Active Pharmaceutical Ingredient (API): Model lipophilic drug
-
Aqueous Phase: Purified water (Milli-Q® or equivalent)
-
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Probe sonicator
-
Water bath
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
-
Particle size analyzer (e.g., Malvern Zetasizer)
-
Spectrophotometer (for encapsulation efficiency)
-
Differential Scanning Calorimeter (DSC)
-
Formulation Components
| Component | Concentration (% w/v) | Purpose |
| This compound | 1.0 - 5.0 | Solid lipid matrix |
| Poloxamer 188 | 0.5 - 2.5 | Primary surfactant for stabilization |
| Soy Lecithin | 0.1 - 0.5 | Co-surfactant to enhance stability |
| Model Lipophilic Drug | 0.05 - 0.5 | Active Pharmaceutical Ingredient |
| Purified Water | q.s. to 100 | Aqueous dispersion medium |
Step-by-Step Procedure
-
Preparation of the Lipid Phase:
-
Accurately weigh the required amounts of this compound and the model lipophilic drug.
-
Place them in a glass beaker and heat on a magnetic stirrer hot plate to approximately 5-10°C above the melting point of this compound to ensure complete melting and dissolution of the drug in the lipid.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amounts of Poloxamer 188 and soy lecithin and dissolve them in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase while stirring to ensure complete dissolution of the surfactants.
-
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase under continuous stirring using a magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Energy Homogenization:
-
Transfer the hot pre-emulsion to a probe sonicator.
-
Sonicate the pre-emulsion for 10-15 minutes. The sonication process should be carried out in pulsed mode (e.g., 30 seconds on, 15 seconds off) to prevent excessive heating.
-
-
Formation of SLNs:
-
After sonication, quickly transfer the resulting hot nanoemulsion to an ice bath and continue stirring gently.
-
The rapid cooling will cause the lipid to crystallize and form solid lipid nanoparticles.
-
-
Purification (Optional):
-
To remove any excess surfactant or un-encapsulated drug, the SLN dispersion can be centrifuged or subjected to dialysis.
-
Characterization of this compound SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
These parameters are crucial for predicting the in vivo behavior and stability of the SLNs.[1]
-
Method: Dynamic Light Scattering (DLS) using a particle size analyzer. The SLN dispersion is diluted with purified water before measurement.
-
Expected Values:
-
Particle Size: 100 - 300 nm
-
PDI: < 0.3 (indicating a narrow size distribution)
-
Zeta Potential: > ±20 mV (for good colloidal stability)
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
EE refers to the percentage of the initial drug that is successfully entrapped within the nanoparticles. DL refers to the percentage of the drug relative to the total weight of the nanoparticle.
-
Method:
-
Separate the un-encapsulated drug from the SLN dispersion by ultracentrifugation.
-
Measure the concentration of the free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / (Total Drug - Free Drug + Lipid Weight)] x 100
-
-
3. Morphological and Thermal Analysis:
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the shape and surface morphology of the SLNs.
-
Differential Scanning Calorimetry (DSC): To determine the crystalline nature of the lipid matrix and to confirm the solid state of the nanoparticles.[9]
Representative Data from Literature for SLNs with Similar Lipids
The following table summarizes typical quantitative data for SLNs formulated with fatty acids or their esters, providing a reference for expected results with this compound.
| Lipid Matrix | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | EE (%) | Reference |
| Stearic Acid | Poloxamer 188 | 150 - 250 | < 0.25 | -25 to -35 | 70 - 85 | Based on[10] |
| Glyceryl Behenate | Polysorbate 80 | 100 - 200 | < 0.20 | -15 to -25 | > 90 | Based on[11] |
| Lauric Acid | Chitosan, Poloxamer | 141 - 213 | N/A | +24.6 to -35.6 | > 80 | [7] |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the formulation and characterization of this compound Solid Lipid Nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects [frontiersin.org]
- 4. Current State-of-Art and New Trends on Lipid Nanoparticles (SLN and NLC) for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]
Application Notes and Protocols for Lauryl Linoleate in Nanostructured Lipid Carriers (NLCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, engineered to overcome the limitations of Solid Lipid Nanoparticles (SLNs).[1] Composed of a blend of solid and liquid lipids, NLCs offer enhanced drug loading capacity, improved stability, and controlled release profiles for a wide range of therapeutic agents.[2][3] The incorporation of a liquid lipid, such as lauryl linoleate, into the solid lipid matrix creates a less ordered, imperfect crystalline structure. This amorphous state provides more space to accommodate drug molecules, thereby increasing encapsulation efficiency and preventing drug expulsion during storage.[4][5]
This compound, an ester of lauryl alcohol and linoleic acid, is a lipophilic compound that can serve as the liquid lipid component in NLC formulations. Its properties may enhance the solubility of poorly water-soluble drugs within the lipid matrix, making it a promising excipient for the development of novel drug delivery systems. These NLCs are suitable for various administration routes, including topical, oral, and parenteral delivery.[3][5]
Advantages of Using this compound in NLCs
The inclusion of this compound as the liquid lipid in NLC formulations is anticipated to offer several key advantages:
-
Enhanced Drug Solubility and Loading: Due to its lipophilic nature, this compound can improve the solubility of hydrophobic drugs within the lipid core, leading to higher encapsulation efficiency.[6]
-
Improved Stability: The unstructured core of NLCs containing this compound can minimize drug leakage during storage compared to highly crystalline SLNs.[4]
-
Controlled and Sustained Release: The lipid matrix can be tailored to control the release rate of the encapsulated drug, providing a sustained therapeutic effect.[7]
-
Biocompatibility and Low Toxicity: NLCs are typically formulated with biocompatible lipids that are generally recognized as safe (GRAS), minimizing potential toxicity.[3]
Experimental Protocols
I. Preparation of this compound NLCs by High-Pressure Homogenization (HPH)
This protocol describes a common and scalable method for producing NLCs.
Materials:
-
Solid Lipid: e.g., Compritol® 888 ATO, glyceryl monostearate (GMS), stearic acid.[2][8]
-
Liquid Lipid: this compound
-
Active Pharmaceutical Ingredient (API)
-
Surfactant: e.g., Tween® 80, Poloxamer 188.[2]
-
Co-surfactant (optional): e.g., Soy lecithin.[9]
-
Purified Water
Equipment:
-
High-Pressure Homogenizer (HPH)
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating mantle
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Protocol Steps:
-
Preparation of the Lipid Phase:
-
Weigh the solid lipid and this compound. A common starting ratio of solid to liquid lipid is between 70:30 and 99.9:0.1.[3]
-
Heat the lipid mixture in a beaker to 5-10°C above the melting point of the solid lipid to form a clear, homogenous lipid melt.
-
Dissolve the predetermined amount of the API in the molten lipid phase under continuous stirring.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water (o/w) emulsion.[10]
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.
-
Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles). The optimal pressure and number of cycles should be determined for each specific formulation.
-
-
Cooling and NLC Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature. During cooling, the lipid droplets solidify and form the NLCs.
-
-
Storage:
-
Store the NLC dispersion at 4°C for further characterization and use.
-
Experimental Workflow for NLC Preparation
Caption: Workflow for preparing NLCs using the high-pressure homogenization method.
II. Characterization of this compound NLCs
Thorough characterization is essential to ensure the quality, stability, and performance of the NLC formulation.
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI, which indicates the width of the size distribution. Zeta potential is a measure of the surface charge of the nanoparticles and is an indicator of colloidal stability.
-
Method:
-
Dilute the NLC dispersion with purified water to an appropriate concentration.
-
Analyze the sample using a Zetasizer or similar instrument.
-
Perform measurements in triplicate at 25°C.[2]
-
-
Acceptance Criteria: Particle size typically in the range of 50-500 nm. PDI values below 0.3 are generally considered acceptable, indicating a narrow and homogenous size distribution. A zeta potential of approximately ±30 mV suggests good physical stability due to electrostatic repulsion between particles.[11]
2. Entrapment Efficiency (%EE) and Drug Loading (%DL)
-
Principle: This determines the amount of drug successfully encapsulated within the NLCs. It involves separating the free, unentrapped drug from the NLCs and quantifying the drug in both fractions.
-
Method (Ultra-centrifugation):
-
Place a known amount of the NLC dispersion into a centrifugal filter unit (e.g., Amicon® Ultra).
-
Centrifuge at high speed (e.g., 10,000 rpm) for a specified time to separate the aqueous phase containing the free drug from the NLCs.[12]
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate %EE and %DL using the following equations:
%EE = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100[13]
%DL = [(Total Drug Amount - Free Drug Amount) / Total Lipid Amount] x 100
-
3. Morphological Examination
-
Principle: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) is used to visualize the shape and surface morphology of the NLCs.
-
Method:
-
Prepare a diluted sample of the NLC dispersion.
-
Place a drop of the sample onto a carbon-coated copper grid and allow it to dry.
-
If necessary, negatively stain the sample (e.g., with phosphotungstic acid).
-
Observe the sample under the electron microscope.
-
-
Expected Result: Images should reveal spherical or nearly spherical nanoparticles.
4. In Vitro Drug Release Study
-
Principle: This study evaluates the rate and extent of drug release from the NLCs over time, often using a dialysis bag diffusion method.
-
Method:
-
Place a known volume of the NLC dispersion into a dialysis bag with a specific molecular weight cut-off.
-
Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples.
-
Plot the cumulative percentage of drug released versus time.[7]
-
Characterization Workflow for NLCs
Caption: Key characterization steps for evaluating this compound-based NLCs.
Data Presentation
Quantitative data from the characterization studies should be summarized for clear comparison. Below are example tables for presenting such data.
Table 1: Physicochemical Properties of this compound NLC Formulations
| Formulation Code | Solid Lipid:this compound Ratio | Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD |
| NLC-LL-01 | 70:30 | 155.4 ± 4.2 | 0.21 ± 0.02 | -28.5 ± 1.5 |
| NLC-LL-02 | 80:20 | 180.1 ± 5.6 | 0.25 ± 0.03 | -31.2 ± 1.8 |
| NLC-LL-03 | 90:10 | 210.8 ± 6.1 | 0.29 ± 0.02 | -25.7 ± 2.1 |
Note: Data are representative examples and will vary based on specific lipids, surfactants, and process parameters used.[11][14]
Table 2: Drug Loading and In Vitro Release Characteristics
| Formulation Code | Entrapment Efficiency (%) ± SD | Drug Loading (%) ± SD | Cumulative Release at 24h (%) |
| NLC-LL-01 | 85.2 ± 3.5 | 8.1 ± 0.4 | 75.6 |
| NLC-LL-02 | 81.7 ± 4.1 | 7.5 ± 0.5 | 68.2 |
| NLC-LL-03 | 76.4 ± 3.8 | 6.9 ± 0.3 | 61.5 |
Note: Data are representative examples. Actual results will depend on the specific drug and formulation composition.[7][14]
Conclusion
The use of this compound as a liquid lipid in the formulation of Nanostructured Lipid Carriers offers a promising strategy for enhancing the delivery of various active pharmaceutical ingredients. Its ability to improve drug loading and stability makes it a valuable excipient for overcoming challenges associated with poorly soluble compounds. The protocols and characterization methods outlined in these application notes provide a comprehensive framework for the development and evaluation of this compound-based NLCs. Researchers should note that formulation and process parameters require careful optimization to achieve the desired product characteristics for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.unair.ac.id [repository.unair.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. Nanostructured lipid carriers (NLCs) as drug delivery platform: Advances in formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 10. jmpas.com [jmpas.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of a Nanostructured Lipid Carrier (NLC) by a Low-Energy Method, Comparison of Release Kinetics and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of particle size of nanostructured lipid carriers on follicular drug delivery: A comprehensive analysis of mouse and human hair follicle penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Lauryl Linoleate as a Substrate for Lipase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds in water-insoluble lipid substrates. The selection of an appropriate substrate is critical for the accurate determination of lipase activity in various applications, including drug discovery, industrial biocatalysis, and diagnostics. Lauryl linoleate, the ester formed from lauryl alcohol and linoleic acid, serves as a suitable substrate for assaying lipases that exhibit specificity towards medium-to-long chain fatty acid esters. Its hydrolysis yields lauryl alcohol and linoleic acid, the latter of which can be quantified using various analytical methods.
These application notes provide detailed protocols for utilizing this compound in lipase activity assays, data presentation guidelines, and visualizations to aid in experimental design and interpretation.
Principle of the Assay
The enzymatic activity of lipase is determined by measuring the rate of hydrolysis of this compound. The reaction releases linoleic acid, a free fatty acid. The quantification of the liberated linoleic acid over time is directly proportional to the lipase activity.
Caption: General workflow of a lipase-catalyzed hydrolysis of this compound.
Data Presentation
Quantitative data from lipase activity assays should be summarized for clear interpretation and comparison. The following tables provide templates for organizing experimental results.
Table 1: Optimal Reaction Conditions for Lipase Activity on this compound
| Parameter | Optimal Value |
| pH | 5.0 - 7.0 |
| Temperature (°C) | 30 - 55 |
| Substrate Concentration (mM) | To be determined empirically |
| Enzyme Concentration (U/mL) | To be determined empirically |
| Incubation Time (min) | 15 - 60 |
Note: Optimal conditions can vary significantly depending on the specific lipase being assayed. The provided ranges are based on typical values for fungal lipases like those from Candida rugosa acting on long-chain fatty acid esters.[1]
Table 2: Comparative Lipase Activity on Various p-Nitrophenyl Esters
| Substrate (p-Nitrophenyl Ester) | Carbon Chain Length | Vmax (U/mg protein) |
| p-Nitrophenyl acetate | C2 | 0.42 |
| p-Nitrophenyl butyrate | C4 | 0.95 |
| p-Nitrophenyl octanoate | C8 | 1.1 |
| p-Nitrophenyl dodecanoate (C12) | C12 | 0.78 |
| p-Nitrophenyl palmitate | C16 | 0.18 |
Data adapted from a study on lipase variants, providing a reference for activity on esters with varying acyl chain lengths. p-Nitrophenyl dodecanoate has the same acyl chain length as this compound.[2]
Experimental Protocols
Two primary methods for assaying lipase activity using this compound are presented: a titrimetric method and a spectrophotometric method based on a similar substrate.
Protocol 1: Titrimetric Assay for Lipase Activity
This protocol measures the release of linoleic acid by titrating the reaction mixture with a standardized sodium hydroxide (NaOH) solution.
Materials:
-
This compound
-
Lipase solution (e.g., from Candida rugosa)
-
Phosphate buffer (50 mM, pH 7.0)
-
Gum arabic solution (5% w/v)
-
Acetone
-
Thymolphthalein indicator solution
-
Standardized NaOH solution (e.g., 0.05 M)
-
Homogenizer or sonicator
-
Shaking water bath
Procedure:
-
Substrate Emulsion Preparation:
-
Prepare an emulsion by homogenizing or sonicating a mixture of this compound (e.g., 10% v/v) in phosphate buffer containing an emulsifier like gum arabic (e.g., 5% w/v).
-
-
Reaction Mixture:
-
In a reaction vessel, combine 5 mL of the substrate emulsion and 4 mL of phosphate buffer.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) in a shaking water bath for 5 minutes to equilibrate.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 1 mL of the lipase solution to the reaction mixture.
-
Incubate at the chosen temperature with constant shaking for a defined period (e.g., 30 minutes).
-
Prepare a blank by adding the lipase solution after the stopping reagent in the next step.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding 10 mL of acetone.
-
-
Titration:
-
Add a few drops of thymolphthalein indicator to the reaction mixture.
-
Titrate the liberated linoleic acid with standardized NaOH solution until a faint blue color persists.
-
-
Calculation of Lipase Activity:
-
One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of free fatty acid per minute under the specified conditions.
-
Activity (U/mL) = [(V_sample - V_blank) * M_NaOH * 1000] / t
-
V_sample = Volume of NaOH used for the sample (mL)
-
V_blank = Volume of NaOH used for the blank (mL)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
t = Incubation time (min)
-
-
Caption: Workflow for the titrimetric lipase assay.
Protocol 2: Spectrophotometric Assay using a Chromogenic Analog
Since this compound itself does not produce a colored product upon hydrolysis, a continuous spectrophotometric assay requires a chromogenic substrate. For lipases that act on this compound, it is highly probable they will also act on p-nitrophenyl dodecanoate (a C12 ester), which releases the yellow-colored p-nitrophenol upon hydrolysis. This protocol is adapted for this analogous substrate.
Materials:
-
p-Nitrophenyl dodecanoate (pNPDD)
-
Lipase solution
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Isopropanol
-
Triton X-100
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Solution Preparation:
-
Prepare a stock solution of pNPDD in isopropanol (e.g., 10 mM).
-
Prepare the assay solution by mixing the pNPDD stock solution with Tris-HCl buffer containing Triton X-100 (e.g., 0.5% v/v) to achieve the desired final substrate concentration.
-
-
Reaction Mixture (in a 96-well plate):
-
Add 180 µL of the substrate solution to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 20 µL of the lipase solution (or buffer for the blank) to each well.
-
Immediately place the plate in a microplate reader.
-
-
Measurement:
-
Measure the increase in absorbance at 410 nm over time (e.g., every minute for 15 minutes). The rate of p-nitrophenol release is proportional to the lipase activity.
-
-
Calculation of Lipase Activity:
-
Calculate the rate of change in absorbance per minute (ΔAbs/min).
-
Use the molar extinction coefficient of p-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹) at the specific pH to convert the rate to µmol/min.
-
Activity (U/mL) = (ΔAbs/min * V_total) / (ε * l * V_enzyme)
-
V_total = Total reaction volume (mL)
-
ε = Molar extinction coefficient (M⁻¹cm⁻¹)
-
l = Path length (cm)
-
V_enzyme = Volume of enzyme solution added (mL)
-
-
Logical Relationships in Assay Development
The development of a robust lipase assay involves a series of logical steps to ensure accuracy and reproducibility.
Caption: Logical workflow for developing a lipase assay.
Conclusion
This compound is a valuable substrate for characterizing the activity of lipases with a preference for medium-to-long chain fatty acid esters. The choice between a titrimetric method, which directly measures the product of this compound hydrolysis, and a more high-throughput spectrophotometric method using a chromogenic analog like p-nitrophenyl dodecanoate, will depend on the specific experimental needs. Proper optimization of reaction conditions and clear data presentation are essential for obtaining reliable and comparable results in lipase research and development.
References
Application Notes: Incorporating Lauryl Linoleate into Cell Culture Media
1. Introduction
The supplementation of cell culture media with specific lipids is crucial for mimicking the in vivo environment, especially in serum-free or chemically defined media formulations. Lipids serve as essential components of cellular membranes, energy sources, and signaling molecules.[][2] Lauryl linoleate is an ester formed from lauryl alcohol (dodecanol) and linoleic acid, an essential omega-6 polyunsaturated fatty acid. While direct studies on incorporating this compound into cell culture are limited, this document provides a comprehensive guide based on the known biological activities of its constituent parts, particularly linoleic acid.
Linoleic acid is a precursor for the synthesis of arachidonic acid and subsequent eicosanoids like prostaglandins, which are involved in various cellular processes.[3][4] It plays a significant role in cell proliferation, membrane integrity, and signal transduction.[] However, its poor water solubility and susceptibility to peroxidation present challenges for its stable delivery in aqueous culture media. Lauryl alcohol, the other component, must be evaluated for potential cytotoxicity, as related compounds like sodium lauryl sulfate (SLS) have known cytotoxic effects.[5][6]
These application notes provide protocols for the preparation, supplementation, and evaluation of this compound in cell culture, addressing solubility challenges and potential biological effects.
2. Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₀H₅₆O₂ | [7] |
| Molar Mass | 448.77 g/mol | [7] |
| Synonyms | Dodecyl 9,11-octadecadienoate | [7] |
| Solubility | Virtually insoluble in water; soluble in organic solvents like ethanol. | [8] |
| Storage | Store in freezer, protected from light and oxygen to prevent peroxidation. | [7] |
3. Potential Biological Effects
The biological effects of this compound in cell culture are expected to be primarily driven by the metabolic availability of linoleic acid.
-
Cell Proliferation and Viability: Linoleic acid has been shown to influence cell proliferation in a dose-dependent and cell-line-specific manner. At optimal concentrations, it can promote cell growth, while at high concentrations, it may be inhibitory or cytotoxic.[9][10]
-
Membrane Composition: Supplementation can alter the fatty acid profile of cellular membranes, potentially affecting membrane fluidity and the function of membrane-bound proteins.[11][12]
-
Signal Transduction: Linoleic acid and its metabolites are known to modulate key signaling pathways involved in cell growth, inflammation, and metabolism, including the PI3K/Akt and ERK1/2 pathways.[13]
4. Quantitative Data Summary
The following tables summarize quantitative data from studies on linoleic acid and related compounds, providing a basis for determining initial experimental concentrations for this compound.
Table 1: Effect of Linoleic Acid (LA) on Cell Proliferation
| Cell Line | Concentration (µM) | Incubation Time | Effect on Proliferation | Reference |
| Bovine Satellite Cells | 10 - 100 | 24 h | Increased | [9] |
| Bovine Satellite Cells | 250 | 24 h | Decreased | [9] |
| Prostate Cancer (PC3, DU145, etc.) | 100 | - | Reduced Viability (Conjugated LA) | [10][14] |
| Mouse Mammary Epithelial Cells | - | - | Stimulated (only with EGF) | [4] |
| Bovine Embryos | 1000 | 7-8 days | Increased Viability post-vitrification | [15] |
Table 2: Cytotoxicity Data for Related Compounds
| Compound | Cell Line | IC₅₀ Value | Notes | Reference |
| Ethanol | F9 Carcinoma, Hepatocytes | Cytotoxic effect at 10% (1.7M) | Solvent toxicity is dose-dependent. | [16] |
| Ethanol | HepG2 | Non-toxic up to 171 mM (1%) | Cytotoxicity varies by cell line and exposure time. | [17] |
| DMSO | MCF-7, RAW-264.7, HUVEC | 1.8% - 1.9% (v/v) | Common solvent for lipids. | [18] |
| Sodium Lauryl Sulfate (SLS) | Keratinocytes, Fibroblasts | > 10⁻⁵ M | Inhibited cell growth at higher concentrations. | [6] |
Protocols
Protocol 1: Preparation of this compound Stock Solution
Due to its poor aqueous solubility, this compound must be dissolved in a suitable solvent or complexed with a carrier molecule like bovine serum albumin (BSA).[19][20] This protocol provides two common methods.
Method A: Ethanol-Based Stock Solution
This method is simple but requires careful control of the final ethanol concentration in the culture medium to avoid solvent toxicity.[16][18]
-
Materials:
-
This compound
-
200 proof (100%) Ethanol, sterile
-
Sterile, conical polypropylene or glass tubes
-
Sonicator
-
-
Procedure:
-
In a sterile tube, dissolve this compound in 100% ethanol to create a high-concentration stock (e.g., 100 mM).
-
If solubility is an issue, sonicate the mixture on ice until it transforms into a homogeneous milky solution.[21][22]
-
Sterile-filter the stock solution using a 0.22 µm syringe filter compatible with ethanol (e.g., PTFE).
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
When adding to cell culture medium, dilute the stock solution at least 1:1000 to ensure the final ethanol concentration is non-toxic (typically <0.1%).[18] Perform a dose-response curve for ethanol on your specific cell line to determine its tolerance.
-
Method B: BSA-Complexed Stock Solution
This method is preferred as it mimics the physiological transport of lipids in vivo and avoids solvent toxicity.[20][23]
-
Materials:
-
This compound (prepared as an ethanol stock from Method A)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free medium
-
Sterile, conical polypropylene tubes
-
Water bath or shaker incubator set to 37°C
-
-
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free medium. Warm to 37°C to dissolve.
-
Slowly add the concentrated ethanol stock of this compound (from Method A) to the warm BSA solution while gently vortexing. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.
-
Incubate the mixture on a shaker at 37°C for at least 1 hour to allow for complexation.[23]
-
Sterile-filter the final BSA-complexed stock solution using a 0.22 µm syringe filter.
-
Store in aliquots at -20°C.
-
When treating cells, add the complexed solution directly to the culture medium. Remember to include a "vehicle control" using the BSA solution without this compound.
-
Protocol 2: Cell Treatment and Viability Assessment (MTT Assay)
This protocol describes a general workflow for treating cultured cells with this compound and assessing the effects on cell viability and proliferation using a standard MTT assay.
-
Materials:
-
Cultured cells in exponential growth phase
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (e.g., medium with BSA or ethanol at the same final concentration)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or isopropanol with 0.04 N HCl
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Remove the seeding medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100, 250 µM). Include wells for untreated controls and vehicle controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 15 minutes.[24]
-
Measurement: Read the absorbance at 570 nm (with a reference wavelength of 620 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the blank and vehicle control values.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: this compound Stock Preparation and Cell Treatment
This diagram illustrates the overall process from preparing the stock solution to analyzing the cellular response.
Caption: Workflow for preparing and applying this compound to cell cultures.
Signaling Pathway: Linoleic Acid-Induced Endothelial Cell Activation
Linoleic acid, the active component of this compound, can activate pro-inflammatory signaling cascades in cells such as vascular endothelial cells.[13] This diagram depicts the activation of the PI3K/Akt and ERK1/2 pathways.
Caption: PI3K/Akt and ERK1/2 signaling activated by linoleic acid.[13]
References
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. mdpi.com [mdpi.com]
- 4. Linoleate metabolites enhance the in vitro proliferative response of mouse mammary epithelial cells to epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity evaluation of sodium lauryl sulfate in a paper-based 3D cell culture system - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Increased proliferation of skin cells by sublethal doses of sodium lauryl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. larodan.com [larodan.com]
- 8. Linoleic acid - Wikipedia [en.wikipedia.org]
- 9. Modulatory effect of linoleic and oleic acid on cell proliferation and lipid metabolism gene expressions in primary bovine satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conjugated linoleate reduces prostate cancer viability whereas the effects of oleate and stearate are cell line-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Tailored Lipid Supplement Restored Membrane Fatty Acid Composition and Ameliorates In Vitro Biological Features of Human Amniotic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linoleic acid supplementation of cell culture media influences the phospholipid and lipid profiles of human reconstructed adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chronic Alcohol Exposure of Cells Using Controlled Alcohol-Releasing Capillaries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 19. us.cmd2.vwr.com [us.cmd2.vwr.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Lauryl Linoleate for Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lauryl linoleate as a potential penetration enhancer in topical drug delivery systems. The information compiled herein, based on the current scientific literature, covers its physicochemical properties, mechanism of action, formulation strategies, and detailed experimental protocols for evaluation.
Physicochemical Properties of this compound
This compound (also known as dodecyl linoleate) is the ester of lauryl alcohol and linoleic acid. Its properties make it a suitable candidate for inclusion in topical formulations as an emollient, skin conditioning agent, and potential permeation enhancer. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Dodecyl linoleate, Dodecyl 9,11-octadecadienoate | General Chemical Knowledge |
| Molecular Formula | C₃₀H₅₆O₂ | General Chemical Knowledge |
| Molecular Weight | 448.77 g/mol | General Chemical Knowledge |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Solubility | Low solubility in water | [1] |
| Functions in Cosmetics | Emollient, Skin Conditioning Agent | [1] |
Mechanism of Action as a Skin Penetration Enhancer
While specific studies detailing the exact mechanism of this compound are limited, the action of fatty acids and their esters as penetration enhancers is generally attributed to their interaction with the stratum corneum (SC), the outermost layer of the skin and the primary barrier to drug absorption.[2][3] The proposed mechanism involves the disruption of the highly ordered lipid structure of the SC.[2]
Unsaturated fatty acid esters, like this compound, are thought to increase the fluidity of the SC lipids due to the "kinked" structure of their unsaturated chains.[2] This disruption of the lipid lamellae creates a more permeable barrier, allowing drug molecules to partition into and diffuse through the SC more readily.[2] The enhanced partitioning of the drug into the SC lipid domain is a key aspect of this enhancement mechanism.[2]
Figure 1: Proposed mechanism of this compound as a skin penetration enhancer.
Quantitative Data on Permeation Enhancement
Direct quantitative data on the skin permeation enhancement by this compound for specific drugs is scarce in the published literature. However, studies on related fatty acids and their esters provide valuable insights into their potential efficacy.
A study by Hossain et al. (2022) investigated the transdermal delivery of a hydrophilic drug, levamisole, by forming oil-miscible ionic liquids with various fatty acids. Their findings showed that while the oleate-based formulation had the highest skin permeation, the linoleate-containing formulation also demonstrated significant permeation.[4]
For comparative purposes, Table 2 presents skin permeation enhancement data for other fatty acids from various studies. It is important to note that these values are highly dependent on the specific drug, formulation, and experimental conditions.
Table 2: Comparative Skin Permeation Enhancement Data for Various Fatty Acids
| Enhancer (Fatty Acid) | Drug | Enhancement Ratio (ER) | Key Findings | Reference |
| Linoleic Acid | Lornoxicam | ~37 | Showed the highest permeation enhancement among the fatty acids tested. | [5] |
| Oleic Acid | Diclofenac | 3.74 | Demonstrated the highest permeation among the C18 fatty acids tested. | [6] |
| Lauric Acid | Aminophylline | ~6 (at 15%) | Significantly enhanced drug permeability, with a higher concentration showing a greater effect. | [7][8] |
| Palmitic Acid | Diclofenac | 3.00 | Showed the most potent enhancement among the saturated fatty acids tested. | [6] |
Disclaimer: The data in this table is for comparative purposes only and does not represent the enhancement potential of this compound.
Experimental Protocols
Protocol for Preparation of a this compound-Based Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization technique.
Materials:
-
This compound (Oil Phase)
-
Active Pharmaceutical Ingredient (API) - lipophilic
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Propylene Glycol)
-
Purified Water (Aqueous Phase)
Equipment:
-
High-pressure homogenizer
-
Magnetic stirrer
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of this compound.
-
Disperse the lipophilic API in the this compound with gentle stirring until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the surfactant and co-surfactant and dissolve them in purified water.
-
Stir the mixture until a clear solution is formed.
-
-
Formation of the Pre-emulsion:
-
Slowly add the oil phase to the aqueous phase under continuous magnetic stirring at a moderate speed.
-
Continue stirring for 30 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer.
-
Homogenize at a specified pressure (e.g., 1000 bar) for a set number of cycles (e.g., 3-5 cycles).
-
Collect the resulting nanoemulsion.
-
Protocol for Characterization of the Nanoemulsion
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration.
-
Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Record the average particle size (Z-average) and the PDI. A PDI value below 0.3 indicates a narrow size distribution.
2. Zeta Potential Measurement:
-
Dilute the nanoemulsion sample with purified water.
-
Measure the zeta potential using an electrophoretic light scattering instrument (e.g., Malvern Zetasizer).
-
A zeta potential value of ±30 mV or higher generally indicates good physical stability.
3. Morphological Examination:
-
Prepare a diluted sample of the nanoemulsion.
-
Place a drop of the sample on a carbon-coated copper grid and allow it to air dry.
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid).
-
Examine the morphology of the nanoemulsion droplets using a Transmission Electron Microscope (TEM).
Protocol for Preparation of a Nanoemulgel
This protocol describes the incorporation of the prepared nanoemulsion into a hydrogel base to form a nanoemulgel for improved topical applicability.
Materials:
-
Prepared this compound-based Nanoemulsion
-
Gelling agent (e.g., Carbopol 940)
-
Triethanolamine (neutralizing agent)
-
Purified Water
Equipment:
-
Mechanical stirrer
-
pH meter
-
Beakers
Procedure:
-
Dispersion of the Gelling Agent:
-
Slowly disperse the required amount of Carbopol 940 in purified water with continuous stirring using a mechanical stirrer.
-
Avoid the formation of clumps. Continue stirring until a uniform dispersion is obtained.
-
-
Neutralization and Gel Formation:
-
Slowly add triethanolamine dropwise to the Carbopol dispersion while stirring until a transparent gel is formed.
-
Check the pH of the gel, which should be in the range of 6.8-7.4 for skin application.
-
-
Incorporation of the Nanoemulsion:
-
Slowly incorporate the prepared this compound-based nanoemulsion into the gel base with gentle stirring.
-
Continue stirring until a homogenous and uniform nanoemulgel is obtained.
-
Figure 2: Formulation process for a this compound-based nanoemulgel.
Protocol for In Vitro Skin Permeation Study
This protocol outlines the procedure for assessing the permeation of an API from a this compound-based formulation using Franz diffusion cells.
Materials:
-
Excised skin (e.g., human cadaver skin, porcine ear skin, or rat abdominal skin)
-
This compound-based formulation (e.g., nanoemulgel)
-
Control formulation (without this compound)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4, with a solubilizing agent if needed)
-
Franz diffusion cells
Equipment:
-
Franz diffusion cell apparatus with a circulating water bath
-
Magnetic stirrers
-
Syringes and needles
-
HPLC or other suitable analytical instrument for drug quantification
Procedure:
-
Skin Preparation:
-
Thaw the cryopreserved skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32 ± 1 °C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor compartment and place the cells in the diffusion apparatus maintained at 32 ± 1 °C.
-
Allow the skin to equilibrate for at least 30 minutes.
-
-
Application of Formulation:
-
Accurately apply a known quantity of the this compound-based formulation or the control formulation onto the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss, μg/cm²/h) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp, cm/h) using the equation: Kp = Jss / Cd, where Cd is the drug concentration in the donor compartment.
-
Calculate the Enhancement Ratio (ER) as follows: ER = Jss of formulation with this compound / Jss of control formulation.
-
Figure 3: Experimental workflow for an in vitro skin permeation study.
Safety Considerations
This compound is used in cosmetic formulations and is generally considered to have a good safety profile for topical application.[1] However, as with any excipient, its concentration in a topical pharmaceutical formulation should be carefully optimized to maximize efficacy while minimizing the potential for skin irritation. It is recommended to conduct skin irritation studies (e.g., using reconstructed human epidermis models or in vivo animal models) for any new formulation containing this compound.
Conclusion
This compound holds promise as a penetration enhancer for topical drug delivery systems due to its physicochemical properties and the established mechanisms of action of related fatty acid esters. While specific quantitative data on its enhancement effects are not widely available, the protocols provided in these application notes offer a robust framework for formulating and evaluating this compound-based topical delivery systems. Further research is warranted to fully elucidate its potential and to generate specific permeation data for a range of active pharmaceutical ingredients.
References
- 1. WO2014077621A1 - Composition for preventing hair loss and accelerating hair growth - Google Patents [patents.google.com]
- 2. KR100979269B1 - Skin external composition having hair loss prevention and hair growth promoting effect - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. KR101124441B1 - Composition comprising the mixture of MAP and MSM for preventing baldness and improving hair growth - Google Patents [patents.google.com]
- 5. KR101347097B1 - A whitening composition comprising salicornia herbacea extract - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. KR101229045B1 - Extracting method of nelumbo nucifera flower, leaf, stem, root, seed and cosmetic composition for anti-wrinkle containing extracts thereby - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Analytical Standards for Lauryl Linoleate in Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic analysis of lauryl linoleate. The methodologies described are based on established techniques for the analysis of long-chain fatty acid esters and related lipids. While specific performance data for this compound may require method validation, these protocols offer a robust starting point for quantitative analysis using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Introduction to this compound Analysis
This compound is a fatty acid ester composed of lauryl alcohol and linoleic acid. As a relatively large and non-volatile molecule, its analysis presents unique challenges compared to its constituent fatty acid. Chromatographic techniques are essential for the purification, identification, and quantification of this compound in various matrices, including cosmetic formulations, pharmaceutical preparations, and industrial products. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) will depend on the sample matrix, the required sensitivity, and the specific analytical goals.
Gas Chromatography (GC) Method for this compound Analysis
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For large molecules like this compound, high-temperature GC is necessary. The following protocol outlines a GC-Flame Ionization Detection (FID) method suitable for the quantitative analysis of this compound.
Experimental Protocol: GC-FID
Objective: To quantify the purity of a this compound sample or its concentration in a soluble matrix.
Materials:
-
This compound Analytical Standard (if available) or a well-characterized internal standard (e.g., methyl nonadecanoate).
-
Hexane or another suitable solvent (HPLC grade).
-
GC vials with septa.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
High-temperature capillary column (e.g., DB-5ht, 30 m x 0.25 mm ID, 0.1 µm film thickness).
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in hexane at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 µg/mL to 500 µg/mL.
-
If using an internal standard, add a constant known concentration to each calibration standard and sample.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in a known volume of hexane to achieve a theoretical concentration within the calibration range.
-
If the sample is not fully soluble in hexane, sonication or alternative solvents may be required. Ensure the solvent is compatible with the GC system.
-
Filter the sample solution through a 0.45 µm syringe filter into a GC vial.
-
-
GC-FID Analysis:
-
Inject 1 µL of the prepared standard or sample into the GC-FID system.
-
Run the analysis using the parameters outlined in Table 1.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time, as determined by the analysis of the standard.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Quantitative Data (Estimated)
The following table summarizes the expected performance of the GC-FID method. These values are estimates based on the analysis of similar long-chain esters and should be confirmed through method validation.[1][2]
| Parameter | Expected Value |
| Retention Time (min) | 15 - 25 |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 1: GC-FID Method Parameters
| Parameter | Setting |
| Column | DB-5ht (or equivalent), 30 m x 0.25 mm ID, 0.1 µm |
| Injector Temperature | 300 °C |
| Detector Temperature | 320 °C |
| Oven Program | Initial: 150 °C, hold for 1 minRamp: 10 °C/min to 300 °C, hold for 10 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique that can be used for the analysis of non-volatile and thermally labile compounds. For this compound, which lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) is a suitable choice for detection.
Experimental Protocol: HPLC-ELSD
Objective: To determine the purity of a this compound sample or its concentration in a formulation.
Materials:
-
This compound Analytical Standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
-
HPLC vials.
Instrumentation:
-
HPLC system with a binary or quaternary pump.
-
Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 50 µg/mL to 1000 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.
-
Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-ELSD Analysis:
-
Inject 10 µL of the prepared standard or sample into the HPLC system.
-
Run the analysis using the parameters outlined in Table 2.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Construct a calibration curve by plotting the log of the peak area against the log of the concentration. The ELSD response is often non-linear and a log-log transformation provides a linear relationship.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Quantitative Data (Estimated)
The following table summarizes the expected performance of the HPLC-ELSD method. These values are estimates and should be verified through method validation.[2][3]
| Parameter | Expected Value |
| Retention Time (min) | 8 - 15 |
| Linearity (R² - log/log) | ≥ 0.995 |
| Limit of Detection (LOD) | 10 - 50 µg/mL |
| Limit of Quantitation (LOQ) | 30 - 150 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Table 2: HPLC-ELSD Method Parameters
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Gradient | 0-2 min: 80% B2-15 min: 80% to 100% B15-20 min: 100% B20.1-25 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| ELSD Nebulizer Temp. | 40 °C |
| ELSD Evaporator Temp. | 60 °C |
| ELSD Gas Flow | 1.5 SLM (Nitrogen) |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the GC-FID and HPLC-ELSD analysis of this compound.
Caption: Workflow for GC-FID analysis of this compound.
Caption: Workflow for HPLC-ELSD analysis of this compound.
Conclusion
The provided GC-FID and HPLC-ELSD methods offer comprehensive protocols for the analytical determination of this compound. While the GC-FID method is likely to provide higher sensitivity, the HPLC-ELSD method is advantageous for its ability to analyze the compound without the need for high temperatures, which could risk degradation. It is crucial to perform a thorough method validation for the specific sample matrix to ensure accurate and reliable results. This includes confirming the linearity, accuracy, precision, and limits of detection and quantitation for this compound under the described conditions. The availability of a certified analytical standard for this compound will be critical for achieving accurate quantification.
References
- 1. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 2. Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid, mono-, di-, and trilaurins in modified coconut oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Formulating Lauryl Linoleate Emulsions for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lauryl linoleate, an ester of lauryl alcohol and linoleic acid, is a lipophilic compound with potential applications in drug delivery and dermal therapies due to its properties as an emollient and penetration enhancer. Formulating this compound into an oil-in-water (O/W) emulsion is a critical step for its application in in vitro studies, as it allows for the uniform dispersion of this oily substance in aqueous cell culture media. This document provides detailed protocols for the formulation, characterization, and in vitro application of this compound emulsions.
Materials and Equipment
Materials
-
This compound (oil phase)
-
Purified Water (aqueous phase)
-
Emulsifiers/Surfactants (e.g., Polysorbate 80 (Tween 80), Sorbitan Oleate (Span 80), Lecithin)[1]
-
Co-surfactants (optional, e.g., Transcutol)
-
Phosphate Buffered Saline (PBS)
-
Cell Culture Media (e.g., DMEM, RPMI-1640)
-
In vitro cell lines (e.g., Normal Human Dermal Fibroblasts (NHDF), Human Keratinocytes (HaCaT))
Equipment
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Ultrasonicator (probe or bath)
-
Dynamic Light Scattering (DLS) instrument for particle size and polydispersity index (PDI) analysis
-
Zeta potential analyzer
-
Optical microscope
-
pH meter
-
Magnetic stirrer and hot plate
-
Sterile filtration units (0.22 µm)
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
Experimental Protocols
Protocol for Preparation of this compound Emulsion (High-Energy Method)
This protocol describes the preparation of a standard oil-in-water (O/W) this compound emulsion using a high-energy homogenization method.
-
Preparation of Aqueous Phase:
-
Dissolve the hydrophilic emulsifier (e.g., Tween 80) and any water-soluble stabilizers (e.g., xanthan gum) in purified water.
-
Heat the aqueous phase to 60-70°C while stirring continuously with a magnetic stirrer until all components are fully dissolved.
-
-
Preparation of Oil Phase:
-
Mix this compound with the lipophilic emulsifier (e.g., Span 80).
-
Heat the oil phase to 60-70°C.
-
-
Formation of Primary Emulsion:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer at a moderate speed (e.g., 5,000-10,000 rpm) for 10-15 minutes.
-
-
Droplet Size Reduction:
-
Subject the primary emulsion to further homogenization at a higher speed (e.g., 15,000-20,000 rpm) for 15-20 minutes to reduce the droplet size.
-
Alternatively, or in addition, use a probe sonicator to reduce the droplet size to the nano-range. Sonicate in pulses (e.g., 30 seconds on, 30 seconds off) in an ice bath to prevent overheating.
-
-
Cooling and Finalization:
-
Allow the emulsion to cool to room temperature while stirring gently.
-
Measure the pH and adjust if necessary.
-
For cell culture applications, sterilize the final emulsion by filtering through a 0.22 µm syringe filter.
-
Protocol for Characterization of this compound Emulsion
3.2.1. Particle Size and Polydispersity Index (PDI) Analysis The average droplet size and PDI are critical parameters for the stability and performance of the emulsion.
-
Dilute the emulsion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Perform the measurement using a Dynamic Light Scattering (DLS) instrument at 25°C.[4]
-
Record the Z-average diameter and the PDI. A PDI value below 0.3 is generally considered acceptable for a homogenous emulsion.
3.2.2. Zeta Potential Analysis Zeta potential is an indicator of the surface charge of the droplets and predicts the long-term stability of the emulsion.
-
Dilute the emulsion with purified water in a specific cell for the instrument.[4]
-
Measure the electrophoretic mobility using a zeta potential analyzer at 25°C.[4]
-
The instrument calculates the zeta potential using the Smoluchowski equation.[4] A zeta potential value greater than |30| mV indicates good physical stability.[4]
3.2.3. Microscopic Observation
-
Place a drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the emulsion under an optical microscope to assess the droplet morphology and check for any signs of aggregation or coalescence.
Protocol for In Vitro Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of the this compound emulsion on a selected cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of the this compound emulsion in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted emulsions. Include a vehicle control (emulsion without this compound) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express the cell viability as a percentage relative to the untreated control.
Protocol for In Vitro Scratch Wound Healing Assay
This assay evaluates the effect of the this compound emulsion on cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a sterile scratch in the monolayer using a p200 pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of the this compound emulsion.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Data Presentation
Table 1: Example Formulation of this compound Emulsion
| Component | Function | Concentration (% w/w) |
| This compound | Oil Phase | 10.0 |
| Tween 80 | Emulsifier | 8.0 |
| Span 80 | Emulsifier | 2.0 |
| Xanthan Gum | Stabilizer | 0.5 |
| Purified Water | Aqueous Phase | 79.5 |
Table 2: Physicochemical Characterization of this compound Emulsion
| Parameter | Value |
| Appearance | Milky, homogenous |
| pH | 6.5 ± 0.2 |
| Average Particle Size (nm) | 180 ± 20 |
| Polydispersity Index (PDI) | 0.25 ± 0.05 |
| Zeta Potential (mV) | -35 ± 5 |
Visualization
Caption: Workflow for the preparation of a this compound emulsion.
Caption: Experimental workflow for in vitro testing of this compound emulsions.
Caption: Putative signaling pathways affected by this compound emulsions.
References
Application Notes: Lauryl Linoleate as a Potential Lipid Source in Tissue Engineering
Introduction
Lipids are crucial for cellular energy, membrane structure, and signaling.[4][5] In tissue engineering, providing an appropriate lipid source can influence cell proliferation, differentiation, and extracellular matrix (ECM) production. Linoleic acid, an essential omega-6 fatty acid, is a precursor for various signaling molecules and is known to affect chondrocyte metabolism.[4][5] Fatty acid esters are also explored for creating biodegradable polymers for scaffolds and drug delivery systems.[2][3][6]
Potential Applications in Tissue Engineering
-
Component of Biodegradable Scaffolds: Lauryl linoleate could be incorporated into polyester-based biomaterials to create scaffolds for tissue regeneration. Its properties could influence the scaffold's hydrophobicity, degradation rate, and mechanical flexibility.[2][3]
-
Lipid Supplement in Cell Culture Media: It could serve as a targeted lipid source for cells, such as chondrocytes, to support their growth and function. The delivery of linoleic acid via an ester may offer different uptake kinetics and metabolic effects compared to the free fatty acid form.
-
Formation of Lipid Nanoparticles (LNPs): As a lipid ester, lauryl linoleoleate could be investigated as a component of LNPs for the delivery of therapeutic agents like mRNA or growth factors in tissue engineering applications.[7][8][9][10][11]
Quantitative Data from Related Studies (Linoleic Acid)
The following tables summarize the observed effects of linoleic acid on various cell types, which can serve as a baseline for designing experiments with this compound.
Table 1: Effects of Linoleic Acid on Cell Proliferation
| Cell Type | Concentration | Incubation Time | Effect on Proliferation | Citation |
| Bovine Satellite Cells | 100 µM | 24 h | Significant increase | [12] |
| Murine 3T3-L1 Preadipocytes | 10 mg/L | 96 h | 36% inhibition | [13] |
| Human Breast Cancer (MCF-7) | Not specified | Not specified | Inhibition (conjugated linoleic acid) | [14] |
| Mouse Mammary Epithelial Cells | Not specified | Not specified | Stimulated proliferation (in presence of EGF) | [15] |
Table 2: Effects of Linoleic Acid on Cartilage Metabolism
| Model | Concentration | Outcome Measure | Result | Citation |
| Human Osteoarthritic Chondrocytes | Not specified | Prostaglandin E2 (PGE2) production | Increased in the presence of TNFα | [16] |
| Avian Epiphyseal Chondrocytes | 50 µM | Collagen Synthesis | Impaired | [17] |
| Equine Cartilage Explants | Dietary supplement (CLA) | Cartilage Degradation (C2C) | Reduced | [18][19] |
| Equine Cartilage Explants | Dietary supplement (CLA) | Cartilage Regeneration (CPII) | Increased | [18][19] |
Experimental Protocols
The following are detailed hypothetical protocols for the investigation of this compound in a cartilage tissue engineering context.
Protocol 1: Synthesis and Characterization of this compound
Objective: To synthesize this compound via Fischer esterification and confirm its identity and purity.
Materials:
-
Linoleic acid
-
Lauryl alcohol (1-dodecanol)
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium bicarbonate (5% w/v aqueous solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
NMR spectrometer
-
FTIR spectrometer
Methodology:
-
In a round-bottom flask, combine linoleic acid (1 molar equivalent) and lauryl alcohol (1.2 molar equivalents).
-
Add toluene to dissolve the reactants.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the acid weight).
-
Set up the flask for reflux with a Dean-Stark apparatus to remove water produced during the reaction.
-
Heat the mixture to reflux and continue for 4-6 hours, or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with the 5% sodium bicarbonate solution (to neutralize the acid catalyst) and then with distilled water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.
-
Characterization:
-
FTIR Spectroscopy: Confirm the presence of an ester carbonyl peak (~1740 cm⁻¹) and the disappearance of the carboxylic acid hydroxyl peak.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure by analyzing the chemical shifts and integrations of the protons and carbons, particularly the signals corresponding to the ester linkage.
-
Protocol 2: In Vitro Biocompatibility and Proliferation Assay
Objective: To assess the cytotoxicity and effect of this compound on the proliferation of primary human chondrocytes.
Materials:
-
Primary human chondrocytes
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in ethanol)
-
MTS assay kit
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Cell Seeding: Seed primary human chondrocytes in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Treatment Preparation: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final ethanol concentration is below 0.1% in all wells, including a vehicle control.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% ethanol) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTS Assay: At each time point, add the MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot cell viability against this compound concentration to determine any cytotoxic effects.
Protocol 3: Gene Expression Analysis of Chondrogenic Markers
Objective: To evaluate the effect of this compound on the expression of key genes involved in chondrogenesis and cartilage degradation.
Materials:
-
Primary human chondrocytes cultured in pellets or on scaffolds
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for: SOX9, ACAN (Aggrecan), COL2A1 (Collagen Type II), MMP13 (Matrix Metalloproteinase 13), ADAMTS5.
-
Housekeeping gene primers (e.g., GAPDH)
-
qPCR machine
Methodology:
-
Cell Culture and Treatment: Culture chondrocytes in a 3D environment (e.g., pellet culture) for 21 days. Supplement the culture medium with a non-toxic concentration of this compound (determined from Protocol 2) for the duration of the culture.
-
RNA Extraction: At the end of the culture period, harvest the cell pellets/scaffolds and extract total RNA using an appropriate kit.
-
cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR program with appropriate cycling conditions.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated group to the untreated control.
Visualizations: Diagrams and Workflows
Caption: Hypothetical workflow for evaluating this compound in tissue engineering.
Caption: Potential signaling pathways affected by this compound metabolites.
References
- 1. Fatty acid ester - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lipid Transport and Metabolism in Healthy and Osteoarthritic Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renewable thermoplastics – Starch fatty acid esters as alternatives to synthetics :: BioResources [bioresources.cnr.ncsu.edu]
- 7. news-medical.net [news-medical.net]
- 8. Lipid Nanoparticles for Organ-Specific mRNA Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Modulatory effect of linoleic and oleic acid on cell proliferation and lipid metabolism gene expressions in primary bovine satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conjugated linoleic acid inhibits proliferation but stimulates lipid filling of murine 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conjugated linoleic acid inhibits cell proliferation through a p53-dependent mechanism: effects on the expression of G1-restriction points in breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Linoleate metabolites enhance the in vitro proliferative response of mouse mammary epithelial cells to epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monounsaturated and Saturated, but Not n-6 Polyunsaturated Fatty Acids Decrease Cartilage Destruction under Inflammatory Conditions: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Linoleate impairs collagen synthesis in primary cultures of avian chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. madbarn.com [madbarn.com]
- 19. Evaluation of conjugated linoleic acid supplementation on markers of joint inflammation and cartilage metabolism in young horses challenged with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lauryl Linoleate Metabolism in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the cellular metabolism of lauryl linoleate, a wax ester composed of lauryl alcohol and the essential omega-6 fatty acid, linoleic acid. Understanding the metabolic fate of this compound is crucial for research in areas such as dermatology, nutrition, and drug delivery, where this compound and its metabolites may play significant roles. The following protocols and methodologies are designed to enable researchers to effectively investigate the uptake, breakdown, and subsequent pathways of this compound in various cell culture models.
Introduction to this compound Metabolism
This compound, as a wax ester, is primarily metabolized through hydrolysis into its constituent parts: lauryl alcohol and linoleic acid. This process is likely catalyzed by intracellular lipases or esterases. Following hydrolysis, both components enter distinct metabolic pathways. Linoleic acid, an essential fatty acid, is a precursor for the synthesis of arachidonic acid and a variety of signaling molecules known as oxylipins, which are involved in inflammatory processes.[1][2][3] Lauryl alcohol, a long-chain fatty alcohol, can be oxidized to lauric acid and subsequently enter fatty acid metabolism pathways, including beta-oxidation for energy production or incorporation into other lipids.
The study of this compound metabolism involves a multi-faceted approach, combining cell culture, sophisticated analytical techniques for lipid analysis, and assays to measure key metabolic events.
Key Experimental Approaches
Several key experimental approaches can be employed to elucidate the metabolic fate of this compound in cells:
-
Lipid Extraction and Analysis: The cornerstone of studying lipid metabolism involves the extraction of total lipids from cells followed by the identification and quantification of this compound and its metabolites. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for this purpose.[4][5][6][7]
-
Radiolabeling Studies: To trace the metabolic fate of this compound, radiolabeled precursors, such as [1-14C]linoleic acid or a custom-synthesized radiolabeled this compound, can be used.[8] This allows for the tracking of the carbon backbone through various metabolic pathways.
-
Cell-Based Assays: A variety of commercially available assay kits can be used to measure general parameters of lipid metabolism, such as total triglyceride levels, free fatty acid concentrations, and lipid droplet formation.[9][10]
-
Gene Expression Analysis: Quantitative PCR (qPCR) can be used to assess changes in the expression of genes encoding enzymes involved in fatty acid and lipid metabolism in response to this compound treatment.
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Given the poor water solubility of this compound, proper preparation is crucial for its delivery to cells in culture.[11]
Materials:
-
This compound
-
Ethanol or DMSO (cell culture grade)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium
Procedure:
-
Prepare a stock solution of this compound in ethanol or DMSO at a high concentration (e.g., 100 mM).
-
To prepare the working solution, complex the this compound with BSA. A common method is to add the stock solution to a sterile solution of BSA in cell culture medium while vortexing to facilitate binding. The final molar ratio of this compound to BSA should be optimized, but a starting point of 2:1 to 5:1 is recommended.
-
Sterile-filter the final this compound-BSA complex solution before adding it to the cell culture.
-
Always include a vehicle control (medium with BSA and the solvent used for the stock solution) in your experiments.
Protocol 2: Analysis of this compound and its Metabolites by GC-MS
This protocol outlines the steps for extracting lipids from cells and analyzing them by GC-MS to identify and quantify this compound, lauryl alcohol, and linoleic acid.
Materials:
-
Cultured cells treated with this compound
-
Phosphate Buffered Saline (PBS)
-
Methanol
-
Chloroform
-
Internal standards (e.g., heptadecanoic acid, a non-endogenous fatty acid)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Hexane
Procedure:
-
Cell Lysis and Lipid Extraction:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells in a methanol/water solution.
-
Perform a Bligh-Dyer extraction by adding chloroform and methanol to the cell lysate in a ratio that forms a single phase, followed by the addition of more chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Saponification and Derivatization:
-
To analyze the total fatty acid composition (including that from this compound), saponify the lipid extract using a methanolic base (e.g., NaOH in methanol) to release the fatty acids and fatty alcohols.
-
Acidify the mixture and extract the free fatty acids and fatty alcohols into hexane.
-
Evaporate the hexane and derivatize the sample with a silylating agent like BSTFA to make the analytes volatile for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column for fatty acid methyl ester analysis).
-
Use a temperature program that allows for the separation of lauryl alcohol, linoleic acid, and any other fatty acids of interest.
-
Identify the compounds based on their retention times and mass spectra compared to authentic standards.
-
Quantify the analytes by comparing their peak areas to that of the internal standard.
-
Protocol 3: Tracing this compound Metabolism with Radiolabeling
This protocol describes the use of radiolabeled linoleic acid to trace its incorporation into cellular lipids and its subsequent metabolism.
Materials:
-
[1-14C]linoleic acid
-
Cultured cells
-
Lauryl alcohol
-
Lipid extraction solvents (as in Protocol 2)
-
Thin Layer Chromatography (TLC) plates and developing solvents
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a [1-14C]this compound by esterifying [1-14C]linoleic acid with lauryl alcohol (this may require custom synthesis or can be approximated by co-incubating cells with both labeled linoleic acid and unlabeled lauryl alcohol).
-
Incubate cells with the radiolabeled substrate for various time points.
-
Extract the total cellular lipids as described in Protocol 2.
-
Separate the lipid classes (e.g., wax esters, triglycerides, phospholipids, free fatty acids) using TLC. A typical solvent system for neutral lipids is hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Scrape the silica corresponding to the different lipid spots into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
The distribution of radioactivity among the different lipid classes will reveal the metabolic fate of the linoleic acid moiety of this compound.
Data Presentation
Quantitative data from the experiments described above should be summarized in clearly structured tables for easy comparison.
Table 1: Quantification of this compound and its Metabolites by GC-MS
| Treatment | This compound (ng/mg protein) | Lauryl Alcohol (ng/mg protein) | Linoleic Acid (ng/mg protein) |
| Vehicle Control | ND | ND | Baseline Level |
| This compound (X µM) | Value ± SD | Value ± SD | Value ± SD |
ND: Not Detected. Values should be normalized to total protein content.
Table 2: Incorporation of [1-14C]linoleic Acid into Cellular Lipids
| Lipid Class | Vehicle Control (DPM/mg protein) | This compound Treatment (DPM/mg protein) |
| Wax Esters | Value ± SD | Value ± SD |
| Triglycerides | Value ± SD | Value ± SD |
| Phospholipids | Value ± SD | Value ± SD |
| Free Fatty Acids | Value ± SD | Value ± SD |
DPM: Disintegrations Per Minute. Data represent the radioactivity incorporated into each lipid class.
Visualization of Pathways and Workflows
This compound Metabolism Pathway
Caption: Proposed metabolic pathway of this compound in a typical mammalian cell.
Experimental Workflow for Lipidomic Analysis
Caption: A generalized workflow for the lipidomic analysis of cells treated with this compound.
References
- 1. Lipidomics Profiling of the Linoleic Acid Metabolites After Whole-Body Vibration in Humans | Springer Nature Experiments [experiments.springernature.com]
- 2. Lipidomics Profiling of the Linoleic Acid Metabolites After Whole-Body Vibration in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wax Esters Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Effect of dietary fats on linoleic acid metabolism. A radiolabel study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid/fatty acid and eicosanoid metabolism assays | Abcam [abcam.com]
- 10. Lipid Metabolism [promega.com]
- 11. Linoleic acid in Cell Culture [sigmaaldrich.com]
"application of lauryl linoleate in cosmetic science research"
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Lauryl linoleate, the ester of lauryl alcohol and linoleic acid, is a multifunctional ingredient in cosmetic science, primarily valued for its emollient, film-forming, and texture-enhancing properties. Its application in cosmetic formulations is driven by its ability to improve skin barrier function, enhance hydration, and provide a desirable sensory experience.
Key Functions and Benefits:
-
Emollience and Moisturization: this compound acts as an effective emollient, softening and smoothing the skin by forming a lipid barrier that reduces transepidermal water loss (TEWL). The linoleic acid component is a precursor to ceramides, essential lipids for maintaining a healthy skin barrier and optimal hydration levels.
-
Texture and Sensory Modification: It imparts a non-greasy, silky feel to cosmetic formulations, often described as a "silicone-like" after-feel. This makes it a valuable ingredient in creams, lotions, and serums to improve their spreadability and reduce the greasy feel of other oils in the formulation.
-
Formulation Stability: this compound can contribute to the stability of emulsions. Its compatibility with a wide range of cosmetic ingredients, including waxes and oils, makes it a versatile component in various product types.
-
Skin Barrier Support: By providing the skin with linoleic acid, this compound supports the synthesis of ceramides, which are crucial for the structural integrity of the stratum corneum. A robust skin barrier is essential for protecting the skin from environmental aggressors and preventing moisture loss.
Applications in Cosmetic Products:
This compound is utilized in a wide array of cosmetic and personal care products, including:
-
Moisturizers and Lotions: To provide long-lasting hydration and a smooth, elegant skin feel.
-
Anti-Aging Creams: To support skin barrier function, which can be compromised in mature skin.
-
Foundations and Makeup: To improve spreadability and create a smooth canvas for makeup application.
-
Hair Care Products: To enhance shine and manageability.
-
Sunscreens: To improve the sensory profile and aid in the even distribution of UV filters.
Data Presentation
The following tables present illustrative quantitative data that could be expected from clinical and sensory evaluations of a cosmetic cream containing this compound.
Table 1: In-Vivo Efficacy of a Cream Containing 5% this compound on Skin Hydration and Barrier Function (N=30, 4 weeks)
| Parameter | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | % Change from Baseline | p-value |
| Skin Hydration (Corneometer Units) | ||||
| Test Product (5% this compound) | 35.2 ± 4.1 | 52.8 ± 5.3 | +50.0% | <0.001 |
| Placebo | 34.9 ± 4.5 | 38.1 ± 4.8 | +9.2% | >0.05 |
| Transepidermal Water Loss (g/m²/h) | ||||
| Test Product (5% this compound) | 12.5 ± 2.1 | 8.1 ± 1.9 | -35.2% | <0.001 |
| Placebo | 12.8 ± 2.3 | 11.9 ± 2.2 | -7.0% | >0.05 |
Table 2: Sensory Panel Evaluation of a Cream Containing 5% this compound (N=50, 10-point scale)
| Attribute | Test Product (Mean Score ± SD) | Placebo (Mean Score ± SD) | p-value |
| Spreadability | 8.5 ± 1.2 | 6.8 ± 1.5 | <0.01 |
| Greasiness (after 5 min) | 2.1 ± 0.8 | 4.5 ± 1.1 | <0.001 |
| Smoothness | 8.9 ± 1.0 | 7.2 ± 1.3 | <0.01 |
| Tackiness | 1.8 ± 0.7 | 3.9 ± 1.0 | <0.001 |
| Overall Feel | 8.7 ± 1.1 | 6.5 ± 1.6 | <0.01 |
Experimental Protocols
Protocol 1: In-Vivo Evaluation of Skin Hydration and Transepidermal Water Loss (TEWL)
Objective: To assess the effect of a topical formulation containing this compound on skin hydration and barrier function.
Materials:
-
Test product (e.g., O/W cream with 5% this compound)
-
Placebo product (same formulation without this compound)
-
Corneometer® for skin hydration measurement
-
Tewameter® for TEWL measurement
-
Controlled environment room (21±1°C, 50±5% relative humidity)
-
Volunteer subjects with healthy skin (n=30)
Methodology:
-
Subject Acclimatization: Subjects rest in the controlled environment room for at least 30 minutes before measurements.
-
Test Sites Demarcation: Define two test sites (e.g., 2x2 cm squares) on the volar forearm of each subject.
-
Baseline Measurements:
-
Measure and record the baseline skin hydration of each test site using the Corneometer®.
-
Measure and record the baseline TEWL of each test site using the Tewameter®.
-
-
Product Application:
-
Apply a standardized amount (e.g., 2 mg/cm²) of the test product to one site and the placebo to the other site.
-
Gently rub the product into the skin for a standardized time (e.g., 10 seconds).
-
-
Post-Application Measurements:
-
At specified time points (e.g., 1, 2, 4, 8, and 24 hours, and daily for 4 weeks), repeat the skin hydration and TEWL measurements on both test sites.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for hydration and TEWL values at each time point for both test and placebo groups.
-
Perform statistical analysis (e.g., paired t-test or ANOVA) to determine the significance of changes from baseline and differences between the test and placebo products.
-
Protocol 2: Sensory Panel Evaluation of a Cosmetic Cream
Objective: To evaluate the sensory characteristics of a cosmetic cream containing this compound.
Materials:
-
Test product (e.g., O/W cream with 5% this compound)
-
Control product (e.g., a benchmark commercial moisturizer or a placebo)
-
Trained sensory panel (n=15-20)
-
Standardized evaluation forms with a defined rating scale (e.g., 10-point scale for each attribute)
-
Controlled environment for evaluation
Methodology:
-
Panelist Training: Train panelists on the specific sensory attributes to be evaluated (e.g., spreadability, greasiness, smoothness, tackiness, after-feel) and the rating scale.
-
Sample Preparation: Present the test and control products in identical, coded containers to blind the panelists.
-
Product Application:
-
Instruct panelists to apply a standardized amount of each product to a designated area of their skin (e.g., back of the hand or forearm).
-
Panelists should follow a standardized application procedure (e.g., number of strokes, application time).
-
-
Evaluation:
-
Panelists evaluate and score each sensory attribute on the provided form immediately after application and at specified time points (e.g., after 5 and 15 minutes).
-
-
Data Analysis:
-
Collect and compile the scores for each attribute.
-
Calculate the mean and standard deviation for each attribute for both products.
-
Use statistical analysis (e.g., ANOVA) to identify significant differences in sensory perception between the test and control products.
-
Protocol 3: Preparation of an Oil-in-Water (O/W) Cream with this compound
Objective: To prepare a stable O/W moisturizing cream containing 5% this compound.
Materials:
-
Oil Phase:
-
This compound: 5.00%
-
Cetearyl Alcohol: 3.00%
-
Glyceryl Stearate: 2.00%
-
Caprylic/Capric Triglyceride: 5.00%
-
-
Water Phase:
-
Deionized Water: 78.80%
-
Glycerin: 5.00%
-
Xanthan Gum: 0.20%
-
-
Cool-Down Phase:
-
Phenoxyethanol (and) Ethylhexylglycerin (Preservative): 1.00%
-
Procedure:
-
Water Phase Preparation: In a suitable vessel, combine the deionized water and glycerin. Sprinkle in the xanthan gum while mixing to avoid clumping. Heat the water phase to 75°C with continuous stirring until the xanthan gum is fully hydrated.
-
Oil Phase Preparation: In a separate vessel, combine all the oil phase ingredients (this compound, Cetearyl Alcohol, Glyceryl Stearate, Caprylic/Capric Triglyceride). Heat the oil phase to 75°C with stirring until all components are melted and uniform.
-
Emulsification: Slowly add the hot oil phase to the hot water phase under high-shear mixing (e.g., using a homogenizer). Continue homogenization for 3-5 minutes to form a stable emulsion.
-
Cooling: Switch to moderate, propeller-style mixing and begin to cool the emulsion.
-
Cool-Down Phase Addition: When the emulsion has cooled to below 40°C, add the preservative system.
-
Final Mixing and QC: Continue mixing until the cream is smooth and uniform. Adjust the pH if necessary. Perform quality control tests (e.g., viscosity, pH, microscopic evaluation of droplet size).
Mandatory Visualization
Caption: Workflow for In-Vivo Skin Hydration and TEWL Study.
Caption: Role of Linoleic Acid from this compound in Ceramide Synthesis.
Caption: Logical Flow of O/W Cream Formulation.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Lauryl Linoleoleate for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing lauryl linoleoleate for various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is lauryl linoleoleate and why is its solubility a concern?
Lauryl linoleoleate (also known as dodecyl linoleate) is a wax ester, a type of lipid, composed of lauryl alcohol and linoleic acid. Due to its long hydrocarbon chains, it is highly lipophilic (fat-soluble) and consequently poorly soluble in aqueous solutions, which are the basis for most biological and biochemical experiments. Achieving adequate solubility is crucial for accurate and reproducible experimental results.
Q2: In which organic solvents can I dissolve lauryl linoleoleate to prepare a stock solution?
Q3: What are the common methods to introduce lauryl linoleoleate into an aqueous experimental medium?
The most common strategies involve a two-step process: first, dissolving the lauryl linoleoleate in a small amount of a water-miscible organic co-solvent to create a concentrated stock solution, and second, diluting this stock solution into the aqueous experimental medium, often with the aid of a surfactant or carrier protein.
Q4: Which surfactants are recommended for solubilizing lauryl linoleoleate in aqueous media?
Non-ionic surfactants are generally preferred as they are less likely to interfere with biological assays compared to ionic surfactants. Tween® 80 and Cremophor® EL are commonly used for solubilizing lipophilic compounds in in vitro assays.[2] It is critical to work with surfactant concentrations above their critical micelle concentration (CMC) to ensure the formation of micelles that can encapsulate the lauryl linoleoleate.
Q5: How do I prepare a lauryl linoleoleate solution for cell culture experiments?
For cell-based assays, it is crucial to minimize the concentration of organic co-solvents to avoid cytotoxicity. A common method involves dissolving lauryl linoleoleate in ethanol or DMSO to make a high-concentration stock solution. This stock is then diluted into the cell culture medium, which should ideally be supplemented with a carrier protein like bovine serum albumin (BSA) to enhance solubility and facilitate cellular uptake.
Troubleshooting Guides
Issue 1: Lauryl Linoleoleate Precipitates When Added to Aqueous Buffer
| Potential Cause | Troubleshooting Step |
| Concentration Exceeds Solubility Limit | The final concentration of lauryl linoleoleate in the aqueous medium is too high. Try lowering the final concentration. |
| Insufficient Surfactant Concentration | The surfactant concentration is below its Critical Micelle Concentration (CMC) and is not forming micelles to encapsulate the lipid. Increase the surfactant concentration. |
| Inadequate Mixing | The stock solution was not dispersed quickly and evenly upon addition to the aqueous buffer. Add the stock solution dropwise while vortexing or sonicating the buffer. |
| Low Temperature | The temperature of the aqueous buffer is too low, decreasing the solubility. Gently warm the buffer to the experimental temperature before adding the lauryl linoleoleate stock solution. |
Issue 2: High Background or Artifacts in the Assay
| Potential Cause | Troubleshooting Step |
| Co-solvent Interference | The final concentration of the organic co-solvent (e.g., DMSO, ethanol) is too high and is affecting the assay components (e.g., enzymes, cells). Perform a solvent tolerance test for your specific assay to determine the maximum allowable concentration. |
| Surfactant Interference | The surfactant is interfering with the assay. This can happen with colorimetric or fluorescent assays. Run a surfactant-only control to quantify its effect and subtract the background. Consider switching to a different surfactant. |
| Lipid Oxidation | Lauryl linoleoleate contains linoleic acid, a polyunsaturated fatty acid, which is prone to oxidation. This can lead to the formation of artifacts that may interfere with the assay. Prepare fresh solutions for each experiment and consider adding an antioxidant like BHT to the stock solution. |
Quantitative Data Summary
The following tables provide key quantitative data for commonly used co-solvents and surfactants to aid in experimental design.
Table 1: Properties of Common Co-solvents
| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Notes |
| Ethanol | 46.07 | 0.789 | 78.37 | Less toxic than DMSO for many cell types. |
| DMSO | 78.13 | 1.10 | 189 | A powerful solvent, but can have biological effects and be cytotoxic at higher concentrations. |
Table 2: Properties of Recommended Surfactants
| Surfactant | Type | Critical Micelle Concentration (CMC) | HLB Value | Notes |
| Tween® 80 | Non-ionic | ~0.015 mM | 15 | Commonly used in biological and pharmaceutical formulations. |
| Cremophor® EL | Non-ionic | ~0.02% (w/v) | 12-14 | Effective solubilizer for many poorly soluble compounds. |
Experimental Protocols
Protocol 1: Preparation of a Lauryl Linoleoleate Stock Solution
This protocol describes the preparation of a concentrated stock solution of lauryl linoleoleate in an organic co-solvent.
-
Weigh out the desired amount of lauryl linoleoleate in a sterile glass vial.
-
Add the appropriate volume of high-purity ethanol or DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the vial vigorously for 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution against a light source to confirm that no particulates are present. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Store the stock solution at -20°C, protected from light. For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
Protocol 2: Solubilization of Lauryl Linoleoleate in an Aqueous Medium using a Surfactant
This protocol details the preparation of a working solution of lauryl linoleoleate in an aqueous buffer for in vitro assays.
-
Prepare the aqueous buffer of choice (e.g., PBS, TRIS).
-
Add the desired surfactant (e.g., Tween® 80) to the buffer to a final concentration above its CMC.
-
While vortexing the buffer, add the lauryl linoleoleate stock solution (from Protocol 1) dropwise to achieve the desired final concentration.
-
Continue to vortex for an additional 1-2 minutes to ensure the formation of a stable micellar solution.
-
The final solution should be clear. If turbidity or precipitation is observed, refer to the troubleshooting guide.
Visualizations
The following diagrams illustrate the logical workflows and concepts described in this technical support center.
References
Technical Support Center: Optimizing Lauryl Linoleate Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing lauryl linoleate concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is the ester of lauryl alcohol and linoleic acid, an essential omega-6 fatty acid. In cell culture, it serves as a source of linoleic acid, which is crucial for various cellular functions but cannot be synthesized by animal cells. Linoleic acid is a key component of cell membranes, a precursor for signaling molecules like prostaglandins, and a source of energy. Supplementing media with sources of linoleic acid can be particularly important in serum-free or chemically defined media to support cell growth, viability, and productivity, especially in cell lines like Chinese Hamster Ovary (CHO) cells.[]
Q2: What are the main challenges when working with this compound in cell culture?
The primary challenge with this compound, as with other lipids, is its low solubility in aqueous cell culture media. This can lead to several issues:
-
Precipitation: The compound may "crash out" of solution, forming a precipitate or micelles, which makes the effective concentration unknown and can be detrimental to cells.[2][3]
-
Inconsistent Results: Poor solubility can lead to a lack of reproducibility in experiments.[2]
-
Cytotoxicity: At high concentrations, fatty acids and their esters can be toxic to cells, a phenomenon known as lipotoxicity.[4] This can manifest as reduced cell proliferation or increased apoptosis and necrosis.
Q3: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution before being diluted in cell culture media.
-
Solvent Choice: Common solvents include ethanol and dimethyl sulfoxide (DMSO).[2][5] It's crucial to use a minimal amount of solvent and ensure the final concentration in the media is non-toxic to your cells (typically <0.1% for DMSO).[6]
-
Complexing with a Carrier: To improve solubility and bioavailability, it is highly recommended to complex the fatty acid ester with a carrier molecule like fatty acid-free bovine serum albumin (BSA).[2] The molar ratio of this compound to BSA should be carefully considered and optimized.[5]
Q4: What is a typical starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly cell-type dependent and needs to be determined empirically. Based on studies using its precursor, linoleic acid, a starting point for optimization could be in the range of 10 µM to 100 µM. Some studies have used concentrations up to 1000 µM, but the risk of cytotoxicity increases significantly at higher concentrations.[7][8][9] A dose-response experiment is essential to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.
Troubleshooting Guides
Issue: Precipitation or Cloudiness in Media After Adding this compound
| Potential Cause | Recommended Solution |
| Poor Solubility | Ensure your this compound stock solution is properly prepared, preferably complexed with fatty acid-free BSA.[2] Consider using a different solvent or a slightly higher concentration of the carrier protein. |
| High Final Concentration | The concentration of this compound may be exceeding its solubility limit in your media. Reduce the final working concentration and perform a titration to find the maximum soluble concentration. |
| Improper Dilution Technique | Rapidly adding the stock solution to the media can cause localized high concentrations and precipitation. Add the stock solution dropwise to pre-warmed (37°C) media while gently swirling.[10] |
| Media Composition and Temperature | Components in the media can interact with this compound, and solubility is temperature-dependent. Always use pre-warmed media. If issues persist, consider trying a different basal media formulation.[10] |
| Extended Incubation | The stability of the compound in the media may decrease over time. For long-term experiments, consider changing the media with freshly prepared this compound supplement every 24-48 hours.[10] |
Issue: Inconsistent Experimental Results
| Potential Cause | Recommended Solution |
| Inaccurate Stock Concentration | Visually inspect your stock solution for any signs of precipitation before each use. Prepare fresh stock solutions regularly and store them properly (e.g., at -20°C, protected from light and air to prevent oxidation).[5][11] |
| Variability in Media Supplementation | Ensure a consistent and well-documented protocol for preparing the final supplemented media. Minor variations in dilution can lead to significant differences in the effective concentration. |
| Cell Passage Number and Density | The response of cells to supplements can vary with passage number and at different confluencies. Use cells within a consistent passage range and seed them at a consistent density for all experiments. |
Issue: Observed Cytotoxicity (Reduced Viability or Proliferation)
| Potential Cause | Recommended Solution |
| Lipotoxicity | The concentration of this compound is too high for your cells. Perform a dose-response experiment to determine the optimal non-toxic concentration range. Start with a lower concentration and titrate upwards.[4][9] |
| Solvent Toxicity | The final concentration of the solvent (e.g., DMSO, ethanol) in your culture media may be too high. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO).[6] |
| Oxidation of Linoleic Acid | Unsaturated fatty acids are prone to oxidation, and the byproducts can be toxic to cells. Prepare fresh stock solutions and supplemented media, and consider overlaying stock solutions with an inert gas like nitrogen or argon before storage. |
Data Presentation
Table 1: Effects of Linoleic Acid Concentration on Various Cell Lines (as a proxy for this compound)
| Cell Line | Concentration Range | Observed Effect | Reference |
| HepG2 | 50 - 250 µM | No significant cytotoxic effect. | [7] |
| HepG2 | > 500 µM | Significant decrease in cell viability. | [7] |
| Human Breast Carcinoma (AlAb) | 0.05 - 0.07 mg/mL | Complete inhibition of lymphocytotoxicity. | [8] |
| Human Breast Carcinoma (AlAb) | > 0.07 mg/mL | Nonspecific toxicity to target cells. | [8] |
| Colorectal Cancer Cells | 100 - 200 µmol/L | Promoted cell proliferation. | [9] |
| Colorectal Cancer Cells | ≥ 300 µmol/L | Inhibited tumor cell growth. | [9] |
| Human Reconstructed Adipose Tissue | 150 µM | Optimal concentration for culture. | [12] |
| Human Reconstructed Adipose Tissue | 300 µM | Increased the proportion of linoleic acid in the media. | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution complexed with BSA at a 5:1 molar ratio.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (or DMSO)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile 0.22 µm filter
-
Sterile conical tubes
Procedure:
-
Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS. Gently mix to avoid frothing. Sterile filter the solution using a 0.22 µm filter.
-
Prepare a 100 mM this compound stock in ethanol: Dissolve the appropriate amount of this compound in 100% ethanol.
-
Complex this compound with BSA:
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the 100 mM this compound stock solution to the BSA solution while gently stirring to achieve a final this compound concentration of 10 mM and a 5:1 molar ratio of this compound to BSA.
-
Continue to stir gently at 37°C for at least 1 hour to allow for complexation.
-
-
Storage: Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining Optimal this compound Concentration
This protocol outlines a dose-response experiment to identify the optimal working concentration of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound-BSA complex stock solution (from Protocol 1)
-
96-well cell culture plates
-
Cell viability assay (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound-BSA stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200, 500 µM). Include a vehicle control (medium with the equivalent amount of BSA and solvent without this compound).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against this compound concentration to determine the dose-response curve and identify the optimal concentration range that promotes the desired effect without causing significant cytotoxicity.
Mandatory Visualization
Caption: Workflow for preparing this compound stock and determining optimal concentration.
Caption: Putative signaling effects of this compound after cellular uptake and conversion.
References
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emulatebio.com [emulatebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Linoleic acid inhibition of naturally occurring lymphocytotoxicity to breast cancer-derived cells measured by a chromium-51 release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linoleic acid supplementation of cell culture media influences the phospholipid and lipid profiles of human reconstructed adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Lauryl Linoleate Nanoparticle Aggregation
Frequently Asked Questions (FAQs)
Q1: What is lauryl linoleate and why is it used in nanoparticles?
This compound is an ester formed from lauryl alcohol and linoleic acid, a polyunsaturated omega-6 fatty acid. In nanoparticle formulations, it can be used as a core lipid component, particularly in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Its properties, such as biocompatibility and the ability to solubilize hydrophobic drugs, make it a candidate for various drug delivery applications.
Q2: What are the primary indicators of nanoparticle aggregation?
The most common signs of nanoparticle aggregation include:
-
Visual Changes: A previously stable, translucent, or milky suspension may become cloudy, show visible particulates, or have sediment at the bottom of the container.
-
Increased Particle Size: Dynamic Light Scattering (DLS) analysis will show a significant increase in the average hydrodynamic diameter of the nanoparticles.
-
High Polydispersity Index (PDI): A PDI value greater than 0.3 in DLS measurements often indicates a broad size distribution, which can be a result of aggregation.
-
Changes in Zeta Potential: A zeta potential value close to zero (between -10 mV and +10 mV) suggests low electrostatic repulsion between particles, increasing the likelihood of aggregation.
Q3: What are the main causes of this compound nanoparticle aggregation?
Aggregation of lipid-based nanoparticles like those made with this compound is often due to an imbalance between attractive (van der Waals) and repulsive (electrostatic or steric) forces between the particles. Key contributing factors include:
-
Inadequate Stabilization: Insufficient amount or inappropriate type of stabilizer (surfactant or polymer).
-
pH of the Medium: The surface charge of the nanoparticles can be highly sensitive to pH. At the isoelectric point (pI), the net charge is zero, leading to minimal electrostatic repulsion and maximum aggregation.
-
High Ionic Strength: High concentrations of salts in the suspension can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and causing aggregation.
-
Temperature Fluctuations: Changes in temperature can affect the physical state of the lipid core and the stability of the stabilizer layer. Freeze-thaw cycles are particularly detrimental.[1]
-
High Nanoparticle Concentration: A higher number of particles per unit volume increases the frequency of collisions, which can lead to aggregation.
Troubleshooting Guide
Issue 1: Visible Aggregation Immediately After Synthesis
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inadequate Surfactant Concentration | Increase the concentration of the surfactant or emulsifier in your formulation. The surfactant is crucial for stabilizing the nanoparticle surface. |
| Inappropriate Surfactant Type | The chosen surfactant may not be optimal for this compound. Consider screening different surfactants (e.g., Polysorbate 80, Pluronic F68, soy lecithin). The hydrophilic-lipophilic balance (HLB) of the surfactant should be appropriate for the lipid phase. |
| Incorrect pH of the Aqueous Phase | Measure the pH of your nanoparticle suspension. Adjust the pH of the aqueous phase during synthesis to be significantly different from the isoelectric point of the nanoparticles to ensure sufficient surface charge and electrostatic repulsion. |
| High Energy Input During Homogenization | Excessive energy input (e.g., from ultrasonication or high-pressure homogenization) can sometimes lead to particle fusion and aggregation. Optimize the energy input and duration of homogenization. |
Issue 2: Aggregation During Storage
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Storage Temperature | Store the nanoparticle suspension at a consistent, cool temperature, typically 2-8°C.[1] Avoid freezing, as ice crystal formation can disrupt the nanoparticle structure and cause aggregation.[1] |
| Changes in pH Over Time | If the suspension is not buffered, absorption of atmospheric CO2 can lower the pH. Use a suitable buffer system (e.g., phosphate-buffered saline, citrate buffer) to maintain a stable pH during storage. |
| Leaching of Encapsulated Drug | If a drug is encapsulated, its leaching and potential crystallization can act as nuclei for aggregation. Evaluate the encapsulation efficiency and stability of the drug within the nanoparticle. |
| Microbial Contamination | Add a bacteriostatic agent (e.g., sodium azide) to prevent microbial growth, which can alter the formulation and lead to aggregation. |
Issue 3: Inconsistent Batch-to-Batch Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Variability in Raw Materials | Ensure the quality and consistency of your this compound, surfactants, and other excipients. Use materials from the same lot for a series of experiments. |
| Inconsistent Process Parameters | Precisely control all experimental parameters, including temperature, stirring speed, rate of addition of solutions, and homogenization parameters. |
| Inaccurate Measurements | Calibrate all instruments (pH meter, balance, etc.) regularly. Use precise volumetric and gravimetric measurements. |
Data Presentation
Due to the lack of specific quantitative data for this compound nanoparticles in the literature, the following tables are illustrative examples based on general principles of lipid nanoparticle stability.
Table 1: Effect of pH on Nanoparticle Stability (Illustrative)
| pH | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Visual Observation |
| 3.0 | 150 | 0.15 | +25 | Stable, translucent |
| 5.0 | 800 | 0.60 | +2 | Aggregated, visible precipitate |
| 7.4 | 160 | 0.18 | -28 | Stable, translucent |
| 9.0 | 175 | 0.20 | -35 | Stable, translucent |
Table 2: Effect of Ionic Strength on Nanoparticle Stability (Illustrative)
| NaCl Concentration (mM) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Visual Observation |
| 0 | 160 | 0.18 | -28 | Stable, translucent |
| 50 | 180 | 0.25 | -15 | Stable, slightly opalescent |
| 150 | 650 | 0.55 | -5 | Aggregated, cloudy |
| 300 | >1000 | >0.7 | -1 | Heavily aggregated, sediment |
Experimental Protocols
Dynamic Light Scattering (DLS) for Particle Size and PDI Measurement
Objective: To determine the mean hydrodynamic diameter and the size distribution (PDI) of the this compound nanoparticles.
Methodology:
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water or the original dispersion medium to an appropriate concentration. The ideal concentration will depend on the instrument and the scattering properties of the nanoparticles. A count rate of 100-300 kcps is often recommended.
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.
-
Select the appropriate measurement cell (e.g., a disposable polystyrene cuvette).
-
Ensure the instrument settings are correct for the dispersant (viscosity and refractive index) and the material (refractive index).
-
-
Measurement:
-
Pipette the diluted sample into the measurement cell, ensuring there are no air bubbles.
-
Place the cell in the instrument's sample holder.
-
Set the measurement temperature, typically 25°C.
-
Allow the sample to equilibrate to the set temperature for at least 2 minutes.
-
Perform at least three replicate measurements for each sample.
-
-
Data Analysis: The instrument software will generate a report including the Z-average diameter (mean hydrodynamic size), the PDI, and the size distribution graph.
Zeta Potential Measurement
Objective: To determine the surface charge of the this compound nanoparticles, which is an indicator of their electrostatic stability.
Methodology:
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate medium, typically 10 mM NaCl solution, to ensure sufficient conductivity for the measurement. The final concentration should be similar to that used for DLS.
-
Instrument Setup:
-
Use a dedicated zeta potential measurement cell (e.g., a folded capillary cell).
-
Ensure the electrodes are clean.
-
-
Measurement:
-
Carefully inject the diluted sample into the cell, avoiding air bubbles.
-
Place the cell in the instrument.
-
Set the measurement temperature (usually 25°C).
-
The instrument will apply an electric field and measure the electrophoretic mobility of the particles.
-
-
Data Analysis: The software will calculate the zeta potential from the electrophoretic mobility using the Henry equation. The report will provide the mean zeta potential and its standard deviation.
Transmission Electron Microscopy (TEM) for Morphology and Size Verification
Objective: To visualize the morphology of the this compound nanoparticles and confirm their size and state of aggregation.
Methodology:
-
Sample Preparation (Negative Staining):
-
Place a TEM grid (e.g., carbon-coated copper grid) on a piece of filter paper.
-
Apply a drop of the diluted nanoparticle suspension onto the grid and let it sit for 1-2 minutes.
-
Wick away the excess suspension with the edge of the filter paper.
-
Apply a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 30-60 seconds.
-
Wick away the excess stain.
-
Allow the grid to air dry completely.
-
-
Imaging:
-
Load the prepared grid into the TEM sample holder.
-
Insert the holder into the microscope.
-
Obtain images at different magnifications to observe the overall dispersion and the morphology of individual nanoparticles.
-
Visualizations
Troubleshooting Workflow for Nanoparticle Aggregation
References
Technical Support Center: Purification of Lauryl Linoleate from Reaction Mixtures
Welcome to the technical support center for the purification of lauryl linoleate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental purification of this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound synthesis reaction mixture?
A1: The most common impurities after the esterification of lauric acid and linoleyl alcohol (or linoleic acid and lauryl alcohol) are unreacted starting materials, specifically lauric acid, linoleic acid, and lauryl alcohol. Additionally, residual acid catalyst (if used) and water formed during the reaction are present. Side products from potential side reactions, although less common under controlled conditions, can also be impurities.[1]
Q2: Which purification method is most suitable for my this compound sample?
A2: The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity.
-
Liquid-Liquid Extraction (LLE): Ideal for initial, large-scale purification to remove the bulk of water-soluble impurities like residual acid catalyst and some unreacted alcohol.[2]
-
Column Chromatography: Excellent for achieving high purity by separating this compound from unreacted starting materials and other organic impurities based on polarity.[3]
-
Vacuum Distillation: Suitable for large-scale purification if this compound is thermally stable and has a significantly different boiling point from the impurities.
Q3: How can I efficiently remove the unreacted lauric or linoleic acid?
A3: Unreacted fatty acids can be effectively removed by washing the crude product (dissolved in an organic solvent) with a mild aqueous base solution, such as 5% sodium bicarbonate or sodium carbonate.[4] The acidic fatty acids react to form their corresponding salts, which are soluble in the aqueous layer and can be separated.[4]
Q4: What is the best way to remove residual lauryl alcohol?
A4: Residual lauryl alcohol can be challenging to remove due to its relatively high boiling point. For small-scale purifications, column chromatography is very effective.[5] For larger scales, vacuum distillation is the preferred method, provided there is a sufficient boiling point difference between lauryl alcohol and this compound.[5] Multiple aqueous washes during liquid-liquid extraction can also help reduce the amount of residual alcohol.
Q5: How can I confirm the purity of my final this compound product?
A5: The purity of this compound is typically assessed using Gas Chromatography with a Flame Ionization Detector (GC-FID).[6][7] By comparing the peak area of this compound to the total peak area of all components, a percentage purity can be determined. Other techniques like High-Performance Liquid Chromatography (HPLC) and spectroscopic methods can also be employed for characterization.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield after purification | Incomplete reaction. | Monitor the reaction progress using TLC or GC to ensure it has gone to completion before starting the purification. |
| Product loss during aqueous washes. | Avoid vigorous shaking during liquid-liquid extraction to prevent emulsion formation. Use a brine wash (saturated NaCl solution) to decrease the solubility of the ester in the aqueous layer. | |
| Inefficient separation during column chromatography. | Optimize the solvent system for column chromatography by first performing TLC to achieve good separation between the product and impurities (aim for an Rf of 0.25-0.35 for the product).[8] | |
| Thermal decomposition during distillation. | If the product is suspected to be thermally sensitive, use vacuum distillation to lower the boiling point. |
Emulsion Formation during Liquid-Liquid Extraction
| Symptom | Possible Cause | Suggested Solution |
| A stable emulsion forms between the organic and aqueous layers. | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of shaking vigorously.[9] |
| High concentration of fatty acids acting as surfactants. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and help break the emulsion.[9] | |
| Dilute the mixture with more of the organic solvent. | ||
| Allow the mixture to stand for an extended period to allow for phase separation. | ||
| If the emulsion persists, try passing the mixture through a bed of Celite or glass wool.[10] |
Experimental Protocols
Liquid-Liquid Extraction for Initial Workup
This protocol is designed to remove the acid catalyst and other water-soluble impurities from the crude reaction mixture.
Materials:
-
Crude this compound reaction mixture
-
Organic solvent (e.g., diethyl ether, ethyl acetate, or hexane)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
Procedure:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., 2-3 volumes of diethyl ether).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer with 5% NaHCO₃ solution. Gently invert the funnel multiple times, venting frequently to release any CO₂ produced. Drain the lower aqueous layer. Repeat this wash until no more gas evolves upon addition of the bicarbonate solution.
-
Wash the organic layer with deionized water.
-
Wash the organic layer with brine. This helps to break any emulsions and remove residual water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification by Silica Gel Column Chromatography
This method is used to separate this compound from unreacted starting materials and other non-polar impurities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Organic solvents (e.g., hexane and ethyl acetate)
-
Chromatography column, flasks/test tubes for fraction collection
Procedure:
-
Determine the optimal solvent system: Use Thin Layer Chromatography (TLC) to find a solvent system that gives good separation between this compound and its impurities. A common starting point is a mixture of hexane and ethyl acetate.[11] The ideal Rf value for this compound is between 0.25 and 0.35.[8]
-
Pack the column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and carefully pack the chromatography column.
-
Load the sample: Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the top of the silica gel column.
-
Elute the column: Begin eluting the column with the chosen solvent system. The less polar compounds will elute first. Since this compound is an ester, it is less polar than the unreacted alcohol and more polar than any hydrocarbon impurities. Unreacted fatty acids will have a higher affinity for the silica gel.
-
Collect and analyze fractions: Collect fractions and analyze them by TLC to identify which fractions contain the pure this compound.
-
Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Analysis by Gas Chromatography-Flame Ionization Detector (GC-FID)
This protocol outlines a general procedure for determining the purity of the final this compound product.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX or similar) is typically used for fatty acid ester analysis.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 120 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a rate of 5-10 °C/min.
-
Injection Volume: 1 µL
-
Split Ratio: Typically 50:1 or 100:1.
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane or isopropanol). A concentration of approximately 1 mg/mL is a good starting point.
-
Inject the sample into the GC-FID system.
-
Record the chromatogram.
-
Identify the peak corresponding to this compound based on its retention time (which can be confirmed by running a standard if available).
-
Calculate the purity by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.[5][12]
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| This compound | C₃₀H₅₆O₂ | 448.77 | Decomposes |
| Lauric Acid | C₁₂H₂₄O₂ | 200.32 | 298.9 |
| Linoleic Acid | C₁₈H₃₂O₂ | 280.45 | 229-230 (at 16 mmHg) |
| Lauryl Alcohol | C₁₂H₂₆O | 186.34 | 259 |
Table 2: Typical GC-FID Parameters for Purity Analysis
| Parameter | Value |
| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 120 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for low yield in this compound purification.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. mdpi.com [mdpi.com]
- 6. jppres.com [jppres.com]
- 7. sciepub.com [sciepub.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. ijert.org [ijert.org]
Technical Support Center: Enzymatic Synthesis of Lauryl Linoleate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of lauryl linoleate.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly recommended enzyme for this compound synthesis?
A1: The most frequently cited and effective enzyme for this type of esterification is Novozym® 435, which is an immobilized lipase B from Candida antarctica.[1][2][3] Its high activity, thermal stability, and immobilization on a macroporous resin make it suitable for use in organic solvents and solvent-free systems.[4][5][6] Lipases from Rhizomucor miehei (Lipozyme® RM IM) and Candida rugosa have also been used.[7][8][9]
Q2: What are the typical starting substrates and their recommended molar ratio?
A2: The synthesis involves the esterification of lauric acid (or its alkyl ester) and linoleyl alcohol. To drive the reaction equilibrium towards product formation, an excess of one of the substrates is often used. A fatty acid to fatty alcohol molar ratio of 1:2 has been reported as optimal in some studies.[10] However, the ideal ratio can depend on the specific reaction conditions and whether a solvent is used, so it may require empirical optimization.[11][12]
Q3: Should I use a solvent for the reaction? If so, which one?
A3: this compound synthesis can be performed in a solvent-free system, which is often preferred for a greener process and simpler downstream processing.[3] However, in some cases, solvents are used to improve substrate solubility and reduce viscosity. Hydrophobic organic solvents like n-hexane or isooctane are generally recommended as they promote esterification.[13] Polar solvents can strip the essential water layer from the enzyme, reducing its activity.[14]
Q4: What is the role of water activity (a_w) and how do I control it?
A4: Water activity is a critical parameter in enzymatic esterification.[15] Water is necessary to maintain the enzyme's catalytic conformation, but as a product of the reaction, excess water can shift the equilibrium back towards hydrolysis, reducing the final ester yield.[14][15] The optimal water activity is low; for Novozym® 435, values below 0.11 have been shown to be effective.[15][16] Water can be controlled by using molecular sieves, performing the reaction under vacuum to remove water as it forms, or by pre-equilibrating the enzyme and substrates at a desired water activity.[9][17]
Q5: What is the optimal temperature range for the synthesis?
A5: Temperature affects both the reaction rate and enzyme stability. For Novozym® 435, the maximum activity is observed between 70–80°C, but for prolonged reactions, a lower temperature range of 40–60°C is recommended to prevent thermal deactivation and optimize productivity.[5] The optimal temperature can also be influenced by the substrates and solvent used.[11][18]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction has run for several hours, but the this compound yield is very low. What are the potential causes?
A: Low yield is a common issue that can stem from several factors:
-
Sub-optimal Water Activity: This is a primary cause of low yield.
-
Too much water: As esterification is a reversible reaction, the water produced as a byproduct can shift the equilibrium towards hydrolysis (the reverse reaction), breaking down the newly formed ester.[15]
-
Too little water: The enzyme requires a thin layer of water to maintain its conformational flexibility and catalytic activity. An entirely anhydrous environment can lead to enzyme inactivation.[15][19]
-
Solution: Control the water activity by adding activated molecular sieves (e.g., 4 Å) to the reaction medium or by running the reaction under vacuum to continuously remove water.[9][17] Empirically determine the optimal water activity for your specific system.[15]
-
-
Incorrect Substrate Molar Ratio: An equimolar ratio may lead to a lower equilibrium conversion.
-
Solution: Use an excess of one of the substrates (e.g., a 1:2 molar ratio of lauric acid to linoleyl alcohol) to shift the reaction equilibrium towards the product side.[10]
-
-
Enzyme Deactivation: The enzyme may have lost its activity.
-
Cause: High temperatures (above the recommended range) can cause thermal deactivation.[5][11] Other factors include extreme pH or the presence of inhibitors.
-
Solution: Ensure the reaction temperature is within the optimal range for enzyme stability (typically 40-60°C for Novozym® 435).[5] Verify the pH of your substrates and ensure the enzyme has been stored correctly.
-
-
Substrate Inhibition: High concentrations of the acid substrate can sometimes inhibit the enzyme.[7]
-
Solution: Try a stepwise addition of the lauric acid over the course of the reaction to keep its concentration from becoming inhibitory.
-
Problem 2: The Reaction Starts but Stops Prematurely
Q: The synthesis begins and proceeds well for the first few hours, but then the conversion rate plateaus at a low-to-moderate yield. Why?
A: This issue is often related to changes in the reaction medium over time:
-
Product Inhibition or Water Accumulation: This is the most likely cause. The accumulation of water as a byproduct of the esterification reaction increases the local water activity.[15] Once it surpasses the optimal level, the reverse (hydrolysis) reaction rate increases until it matches the forward (synthesis) rate, leading to equilibrium at a suboptimal yield.[15]
-
Solution: Implement continuous water removal from the start of the reaction using a vacuum or molecular sieves.[9] This will keep the equilibrium shifted towards product formation.
-
-
Mass Transfer Limitations: As the reaction progresses, the viscosity of the medium can change, potentially leading to poor mixing and reduced interaction between the substrates and the immobilized enzyme.
-
Solution: Ensure adequate and continuous stirring throughout the reaction. For very viscous systems, the use of a suitable solvent like n-hexane can improve mass transfer.[13]
-
Problem 3: The Reaction Rate is Too Slow
Q: The reaction is proceeding, but it is taking a very long time to reach a significant yield. How can I increase the rate?
A: A slow reaction rate can be addressed by adjusting several parameters:
-
Low Temperature: The reaction rate is highly dependent on temperature.
-
Insufficient Enzyme Concentration: The amount of available enzyme active sites directly impacts the reaction speed.
-
Poor Mass Transfer: If the substrates are not efficiently reaching the enzyme's active sites, the rate will be slow. This is particularly relevant for immobilized enzymes.
Data Presentation
Table 1: Summary of Reaction Parameters for Enzymatic Ester Synthesis
| Parameter | Typical Range | Optimal Value (Example) | Reference(s) |
| Enzyme | Novozym® 435 | Novozym® 435 | [1][2][3] |
| Temperature | 40 - 80 °C | 50 - 60 °C | [5][10][21] |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 1:3 | 1:2 | [10][12] |
| Enzyme Load (% w/w of substrates) | 1 - 10 % | 4.8 - 8% | [1][20][22] |
| Reaction Time | 1 - 24 hours | 4.5 - 12 hours | [21][23] |
| Agitation Speed | 100 - 500 rpm | ~390 rpm | [21] |
| Water Activity (a_w) | < 0.5 | < 0.11 | [15][16] |
Table 2: Influence of Key Parameters on this compound Yield
| Parameter Adjusted | Effect on Yield | Rationale | Reference(s) |
| Increasing Temperature (within optimal range) | Increases initial rate; may decrease final yield if deactivation occurs. | Higher kinetic energy increases reaction rate, but excessive heat denatures the enzyme. | [5][11] |
| Increasing Enzyme Concentration | Increases rate and can improve final yield. | More available catalytic sites to convert substrates to products. | [11][23] |
| Increasing Alcohol Molar Ratio (to excess) | Increases yield. | Shifts reaction equilibrium towards product formation (Le Chatelier's principle). | [10][11] |
| Decreasing Water Activity (in-situ water removal) | Significantly increases yield. | Prevents the reverse hydrolysis reaction and shifts equilibrium towards ester synthesis. | [9][15] |
Experimental Protocols
Protocol: Batch Synthesis of this compound using Immobilized Lipase
This protocol describes a general procedure for the enzymatic synthesis of this compound in a solvent-free system.
1. Materials and Reagents:
- Lauric Acid (≥99% purity)
- Linoleyl Alcohol (≥98% purity)
- Immobilized Lipase (e.g., Novozym® 435)
- Activated Molecular Sieves (4 Å)
- Reaction vessel (e.g., a three-necked round-bottom flask)
- Heating mantle with magnetic stirrer and temperature controller
- Vacuum pump (optional)
2. Enzyme and Substrate Preparation:
- Dry the substrates (lauric acid and linoleyl alcohol) under vacuum to remove residual moisture if necessary.
- Activate the molecular sieves by heating them in an oven at >300°C for at least 3 hours and then cooling in a desiccator.
- The enzyme (Novozym® 435) can typically be used as supplied.
3. Reaction Setup:
- Add lauric acid and linoleyl alcohol to the reaction vessel in the desired molar ratio (e.g., 1:2).
- Begin stirring and heat the mixture to the target reaction temperature (e.g., 60°C).
- Once the temperature is stable and the lauric acid has melted, add the immobilized lipase (e.g., 5% of the total substrate weight).
- Add activated molecular sieves (e.g., 10-15% of the total substrate weight) to the vessel to adsorb the water produced during the reaction.
- Alternatively, if not using molecular sieves, connect the reaction vessel to a vacuum pump to remove water under reduced pressure.
4. Reaction Monitoring:
- Maintain the reaction at the set temperature with constant agitation (e.g., 300 rpm).
- Periodically (e.g., every 1-2 hours), withdraw a small aliquot of the reaction mixture.
- Analyze the sample to determine the extent of the reaction. This is typically done by measuring the decrease in free fatty acid content via titration with a standard NaOH solution or by using chromatographic methods (TLC, GC, or HPLC) to quantify the formation of the this compound ester.
5. Reaction Termination and Product Recovery:
- Once the reaction has reached the desired conversion or equilibrium (i.e., the free fatty acid content remains constant over time), stop the heating and stirring.
- Separate the immobilized enzyme from the product mixture by simple filtration or decantation. The enzyme can be washed with a non-polar solvent (e.g., hexane), dried, and stored for reuse.
- The resulting product mixture will contain this compound, unreacted substrates, and potentially some byproducts. Further purification can be achieved using techniques like column chromatography or molecular distillation if high purity is required.
Visualizations
Caption: General workflow for enzymatic synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Increased Selectivity of Novozym 435 in the Asymmetric Hydrolysis of a Substrate with High Hydrophobicity Through the Use of Deep Eutectic Solvents and High Substrate Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cliscent.com [cliscent.com]
- 6. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the esterification of lauric acid using an immobilized biocatalyst: Enzyme characterization and studies in a well-mixed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipase immobilized catalytically active membrane for synthesis of lauryl stearate in a pervaporation membrane reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.usm.my [eprints.usm.my]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. Oleyl oleate synthesis by immobilized lipase from Candida sp.1619 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. real.mtak.hu [real.mtak.hu]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Lauryl Linoleate-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with lauryl linoleate-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Problem | Possible Cause | Recommended Solution |
| High Background Signal / Autohydrolysis | Substrate instability at assay pH. | Measure the rate of this compound hydrolysis in the absence of the enzyme at the assay pH. A significant rate of autohydrolysis may be observed at a pH higher than 7.[1] Consider lowering the assay pH if compatible with your enzyme's activity profile. |
| Contaminated reagents. | Use fresh, high-quality reagents and purified water. Ensure buffers are free of contaminating lipase or esterase activity.[2] | |
| Low or No Enzyme Activity | Improper enzyme storage or handling. | Store enzymes at the recommended temperature (e.g., -20°C or -80°C) and minimize freeze-thaw cycles by preparing aliquots. Confirm the enzyme's expiration date.[2] |
| Sub-optimal assay conditions (pH, temperature). | The optimal pH and temperature can vary for different lipases. Perform optimization experiments to determine the ideal conditions for your specific enzyme. Most mammalian lipases function optimally around 37°C and a physiological pH.[2] | |
| Inactive substrate emulsion. | This compound is poorly soluble in water and requires proper emulsification. Ensure the substrate solution is homogenous and stable. Vortexing with a surfactant like Triton X-100 or Tween 80 is a common method.[1][3] The substrate may need to be gently heated and vortexed to ensure it is completely in solution.[4] | |
| Inconsistent Results / Poor Reproducibility | Inaccurate or inconsistent pipetting. | Use calibrated pipettes, especially for small volumes. Prepare a master reaction mix to minimize pipetting errors between wells.[5] |
| Temperature fluctuations during incubation. | Ensure a stable and consistent incubation temperature. Pre-incubate plates and reagents at the desired temperature before starting the reaction.[2] | |
| "Plate effects" in microplate assays. | Evaporation at the edges of a microplate can lead to variability. Use a plate sealer or fill the outer wells with a blank solution to minimize this effect. | |
| Turbidity in the Reaction Mixture | Precipitation of the fatty acid product (linoleic acid). | The release of insoluble fatty acids can interfere with spectrophotometric readings.[3] Adding a surfactant or a calcium salt to precipitate the fatty acid followed by centrifugation can resolve this issue.[3] Alternatively, using a different assay format (e.g., a fluorescent probe for fatty acids) that is less susceptible to turbidity may be necessary. |
| Lipemic samples interfering with the assay. | For assays using biological samples like serum, high levels of lipids (lipemia) can cause light scattering and interfere with absorbance readings.[6] Sample preparation methods like ultracentrifugation may be required to clear lipemic interference.[6] |
Frequently Asked Questions (FAQs)
Q1: How can I prepare a stable this compound substrate solution?
A1: this compound is an oily substrate with very low water solubility. To prepare a stable aqueous emulsion for your assay, it is crucial to use a surfactant. A common method involves dissolving this compound in an organic solvent like n-heptane, then emulsifying this solution in your aqueous assay buffer containing a surfactant such as Triton X-100 or Tween 80 by vigorous vortexing.[1] The concentration of the surfactant should be optimized, as the highest lipase activity is often observed when the surfactant concentration is near its critical micelle concentration.[1]
Q2: What are the best controls to include in my this compound-based assay?
A2: To ensure the validity of your results, the following controls are essential:
-
No-Enzyme Control: This control contains all reaction components except the enzyme. It helps to determine the rate of non-enzymatic hydrolysis of this compound (background signal).
-
No-Substrate Control: This control contains the enzyme and all other reaction components except for this compound. This helps to identify any signal generated by the enzyme or other reagents in the absence of the substrate.
-
Positive Control: A sample with known lipase activity should be included to confirm that the assay is working correctly.[4]
-
Sample Background Control (for biological samples): For complex samples like serum, a control without the lipase substrate can account for interfering substances.[4]
Q3: My colorimetric assay shows high turbidity. What can I do?
A3: Turbidity is a common issue in lipase assays that use fatty acid esters as substrates, as the resulting free fatty acid (linoleic acid) is often insoluble in the aqueous buffer.[3] This can interfere with absorbance readings. To mitigate this, consider the following:
-
Incorporate Surfactants: Additives like Triton X-100, Tween 80, or gum arabic can help to keep the fatty acid product in solution.[3]
-
Use a Different Assay Method: Consider switching to a fluorescent assay that is less sensitive to turbidity.
-
Product Removal: In some protocols, acetone is added to stop the reaction, which can also help to clarify the solution.[3]
Q4: What are some common substances that can interfere with this compound-based assays?
A4: Several substances can interfere with enzymatic assays and should be avoided in sample preparations if possible. These include:
-
EDTA (>0.5 mM)
-
Ascorbic acid (>0.2%)
-
SDS (>0.2%)
-
Sodium Azide (>0.2%)
-
NP-40 and Tween-20 (> 1%)[5]
For assays involving biological samples, endogenous substances in serum or plasma can also interfere. It's important to run appropriate sample controls.
Data Presentation
Table 1: Example of Standard Curve Data for a this compound-Based Colorimetric Assay
| Standard Concentration (nmol/well) | Absorbance (570 nm) |
| 0 | 0.052 |
| 2 | 0.185 |
| 4 | 0.318 |
| 6 | 0.451 |
| 8 | 0.584 |
| 10 | 0.717 |
Table 2: Effect of pH on Relative Lipase Activity
| pH | Relative Activity (%) |
| 5.0 | 45 |
| 6.0 | 82 |
| 7.0 | 100 |
| 8.0 | 91 |
| 9.0 | 68 |
Experimental Protocols
General Protocol for a Colorimetric this compound-Based Lipase Assay
This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions. The principle involves the lipase-catalyzed hydrolysis of this compound to glycerol and linoleic acid. The released glycerol is then quantified in a coupled enzymatic reaction that produces a colored product.[4]
Materials:
-
This compound
-
Triton X-100
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Lipase enzyme solution
-
Glycerol Standard
-
Colorimetric detection kit for glycerol (containing glycerol kinase, glycerol phosphate oxidase, peroxidase, and a colorimetric probe)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare the this compound emulsion. A common method is to dissolve this compound in a small volume of an organic solvent and then emulsify it in the assay buffer containing a surfactant like Triton X-100 by vigorous vortexing. The final concentration of the substrate will need to be optimized.
-
Standard Curve Preparation: Prepare a glycerol standard curve by making serial dilutions of a glycerol stock solution in the assay buffer. This will be used to quantify the glycerol produced in the enzymatic reaction.
-
Assay Reaction:
-
Add your samples (and controls) to the wells of a 96-well plate.
-
Add the this compound substrate emulsion to all wells except the no-substrate controls.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the lipase enzyme solution to the appropriate wells.
-
Incubate for a set period (e.g., 30-60 minutes) at the optimal temperature for your enzyme.
-
-
Detection:
-
Stop the lipase reaction (e.g., by adding a stop solution or by heat inactivation, depending on the detection kit's protocol).
-
Add the colorimetric detection reagent to all wells.
-
Incubate according to the detection kit's instructions to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank from all readings.
-
Use the glycerol standard curve to determine the amount of glycerol produced in each sample.
-
Calculate the lipase activity, typically expressed in units per milliliter or milligram of protein (1 Unit = 1 µmol of product formed per minute).
-
Visualizations
Caption: A diagram illustrating the general experimental workflow for a this compound-based assay.
References
Validation & Comparative
A Comparative Analysis of Fatty Acid Esters for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate excipients is a critical determinant of a drug delivery system's efficacy, particularly for poorly soluble active pharmaceutical ingredients (APIs). Fatty acid esters have emerged as a versatile class of excipients, enhancing drug solubility, permeability, and bioavailability. This guide provides a comparative analysis of various fatty acid esters used in drug delivery, supported by experimental data and detailed methodologies to aid in formulation development.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data on the performance of different fatty acid esters in key areas of drug delivery.
Table 1: Drug Solubility in Various Fatty Acid Esters
The solubility of a drug in the lipid vehicle is a primary determinant of the formulation's drug-loading capacity. The following table presents the solubility of different drugs in commonly used fatty acid esters.
| Drug | Fatty Acid Ester/Vehicle | Chain Length/Type | Solubility (mg/mL) | Reference |
| Weakly Acidic API | Caprylic Acid | C8 (Medium Chain) | >1000 | [1] |
| Weakly Acidic API | Oleic Acid | C18:1 (Long Chain, Unsaturated) | ~120 | [1] |
| Basic Drugs | Medium Chain Triglycerides (MCT) with Caproic Acid (C6) | C6 (Short Chain) | Up to ~200 (20% w/w) | [2] |
| Basic Drugs | Medium Chain Triglycerides (MCT) with Oleic Acid (C18:1) | C18:1 (Long Chain, Unsaturated) | Lower than with shorter chains | [2] |
| Ketoprofen | Medium Chain Triglycerides | C8/C10 | Enhanced Solubility | [3] |
| Indomethacin | Sucrose Fatty Acid Ester (SFE 1815) | - | Increased Dissolution | [4] |
Key Observation: Shorter chain fatty acids and their esters tend to offer higher solubility for certain drugs, particularly basic compounds.[2] Hydrogen bonding between the drug and the fatty acid is a significant mechanism for this enhanced solubility.[1]
Table 2: In Vitro Drug Release from Fatty Acid Ester-Based Formulations
The release profile of a drug from its carrier system is crucial for achieving the desired therapeutic effect. This table compares the release kinetics of drugs from matrices containing different fatty acid esters.
| Drug | Formulation Type | Fatty Acid Ester/Component | Key Findings on Release Profile | Reference |
| Ibuprofen | Ethylcellulose Matrix | - | Near zero-order release | [5] |
| Naproxen | Ethylcellulose Matrix | - | Release was pH-dependent and followed Fickian diffusion | [6] |
| Diclofenac Sodium | Ethylcellulose Matrix | - | Release increased with pH | [1] |
| Theophylline | Ethylcellulose Matrix | - | pH-independent release | [1] |
| Diltiazem HCl | Ethylcellulose Matrix | - | Release decreased with increasing pH | [1] |
Key Observation: The drug release from fatty acid ester-containing matrices can be modulated by factors such as the pH of the medium and the physicochemical properties of the drug itself.[1] For instance, the release of acidic drugs like diclofenac is enhanced in higher pH environments.[1]
Table 3: In Vivo Bioavailability Parameters for Drugs Formulated with Fatty Acid Esters
Ultimately, the success of a drug delivery system is measured by its ability to enhance the bioavailability of the API. This table presents key pharmacokinetic parameters for drugs formulated with fatty acid esters.
| Drug/Active | Formulation | Comparison | Key Bioavailability Findings (AUC, Cmax) | Reference |
| Omega-3 Fatty Acids | Free Fatty Acid (FFA) form | vs. Ethyl Ester (EE) form | In the fasted state, AUC was 5-fold higher and Cmax was 2.7-fold higher for the FFA form. | [7] |
| Hydrophobic Drugs | Long-Chain Triglyceride Formulation | vs. Control | Bioavailability can be increased, with improvements peaking around 20%. | [8] |
| Indomethacin | Oleic Acid Formulation | - | Oleic acid can induce pulmonary edema, affecting drug distribution. |
Key Observation: The chemical form of the fatty acid can significantly impact bioavailability. For instance, free fatty acids of omega-3 demonstrated significantly higher absorption compared to their ethyl ester counterparts, especially in a fasted state.[7] Long-chain triglycerides can enhance the bioavailability of lipophilic drugs, partly by promoting lymphatic uptake.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of fatty acid esters for drug delivery.
Protocol 1: Determination of Drug Solubility in Fatty Acid Esters
This protocol outlines the steps to determine the equilibrium solubility of a drug in a given fatty acid ester.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Fatty acid ester (e.g., ethyl oleate, medium-chain triglycerides)
-
Vials with screw caps
-
Shaking incubator or wrist-action shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of the API to a known volume or weight of the fatty acid ester in a vial.
-
Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent.
-
Analyze the concentration of the dissolved API in the sample using a validated HPLC method.
-
Calculate the solubility in mg/mL or % w/w.
Protocol 2: In Vitro Drug Release Using USP Apparatus 2 (Paddle Method)
This protocol is suitable for assessing the in vitro release of drugs from solid dosage forms like matrix tablets containing fatty acid esters.
Apparatus and Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels
-
Paddles
-
Water bath
-
Dissolution medium (e.g., phosphate buffer pH 6.8)
-
Drug-loaded matrix tablets
-
HPLC system for analysis
Procedure:
-
Prepare the dissolution medium and deaerate it.
-
Fill the dissolution vessels with a specified volume of the dissolution medium (e.g., 900 mL) and maintain the temperature at 37 ± 0.5°C.
-
Set the paddle rotation speed to a specified rate (e.g., 50 or 100 rpm).
-
Place one tablet in each vessel, ensuring it sinks to the bottom before starting the paddle rotation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw a specific volume of the sample from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Preparation of Nanostructured Lipid Carriers (NLCs) by High-Pressure Homogenization
This protocol describes a common method for producing NLCs, which often incorporate fatty acid esters as part of their lipid matrix.
Materials:
-
Solid lipid (e.g., stearic acid)
-
Liquid lipid (e.g., oleic acid, medium-chain triglycerides)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-speed stirrer
-
High-pressure homogenizer (HPH)
Procedure:
-
Melt the solid lipid and liquid lipid together at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Dissolve or disperse the API in the molten lipid mixture.
-
In a separate beaker, heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and mix with a high-speed stirrer for a few minutes to form a coarse pre-emulsion.
-
Immediately subject the hot pre-emulsion to high-pressure homogenization for a specified number of cycles and pressure (e.g., 3-5 cycles at 500-1500 bar).
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form NLCs.
-
The NLC dispersion can then be characterized for particle size, zeta potential, and entrapment efficiency.
Mandatory Visualizations
Lipid Absorption Pathway for Oral Drug Delivery
The oral bioavailability of lipophilic drugs formulated with fatty acid esters is closely linked to the natural pathways of lipid digestion and absorption.
Caption: Oral absorption pathway of drugs in lipid-based formulations.
Experimental Workflow for Lipid-Based Formulation Development
The development of a successful lipid-based drug delivery system follows a logical progression of experimental steps.
References
- 1. Evaluation of ethylcellulose as matrices for controlled release drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Investigation on in vitro dissolution rate enhancement of indomethacin by using a novel carrier sucrose fatty acid ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. scialert.net [scialert.net]
- 6. A Single-dose, Comparative Bioavailability Study of a Formulation containing OM3 as Phospholipid and Free Fatty Acid to an Ethyl Ester Formulation in the Fasting and Fed States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A UML and DOT / Graphviz diagram gallery for impat... - Atlassian Community [community.atlassian.com]
- 8. Effects of indomethacin and PEEP on oleic acid induced pulmonary oedema in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Dermal Delivery: A Comparative Guide to Lauryl Linoleate as a Permeation Enhancer
For researchers, scientists, and drug development professionals, optimizing the delivery of therapeutic agents through the skin presents a significant challenge. The stratum corneum, the outermost layer of the epidermis, serves as a formidable barrier, limiting the passive diffusion of many molecules. Chemical permeation enhancers are widely employed to transiently and reversibly modulate this barrier, thereby improving drug bioavailability. This guide provides an in-depth comparison of lauryl linoleate's efficacy as a permeation enhancer against other commonly used alternatives, supported by experimental data and detailed methodologies.
This compound, the ester of lauryl alcohol and linoleic acid, is a lipophilic molecule that has garnered attention for its potential to enhance the percutaneous absorption of various drugs. Its mechanism of action, like other fatty acid esters, is primarily attributed to its ability to disrupt the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and facilitating drug partitioning and diffusion.
Comparative Efficacy of Permeation Enhancers
The effectiveness of a permeation enhancer is typically quantified by the Enhancement Ratio (ER) or Enhancement Factor (EF), which represents the factor by which the enhancer increases the drug's flux across the skin compared to a control formulation without the enhancer. The following tables summarize the comparative efficacy of this compound and other prominent enhancers for different model drugs.
Table 1: Comparative Permeation Enhancement of Piroxicam
| Permeation Enhancer | Concentration (% w/v) | Enhancement Factor (EF) |
| This compound (as part of Linoleic Acid) | 1 | 1.76[1] |
| Oleic Acid | 1 | 1.65[1] |
| Capric Acid | 1 | 1.45[1] |
| Lauric Acid | 1 | 1.30[1] |
Data derived from a study on the permeation of piroxicam from a Poloxamer 407 gel through excised rat skin.[1]
Table 2: Comparative Permeation Enhancement of Drugs with Varying Lipophilicity by Lactate Esters
| Drug | Log K o/w | Permeability Coefficient (Kp) without Enhancer (x 10⁻⁵ cm/h) | Enhancement Ratio (ER) with Lauryl Lactate (5 wt.%) |
| Ibuprofen | 3.97 | 28.11 | ~2.5 |
| Salicylic Acid | 2.26 | 15.42 | ~3.0 |
| Dexamethasone | 1.83 | 3.56 | ~4.5 |
| 5-Fluorouracil | -0.89 | 1.25 | ~6.0 |
This table illustrates the principle that the enhancement effect of lactate esters, including lauryl lactate (a structurally similar ester to this compound), is more pronounced for less lipophilic (more hydrophilic) drugs. Data is from an in vitro study using hairless rat skin.[2]
Experimental Protocols
To ensure the reproducibility and validity of permeation studies, a standardized experimental protocol is crucial. The following methodology is a representative example of an in vitro skin permeation study using Franz diffusion cells, a widely accepted apparatus for this purpose.[3][4][5]
In Vitro Skin Permeation Study Using Franz Diffusion Cells
1. Skin Membrane Preparation:
-
Full-thickness abdominal skin is excised from a suitable animal model (e.g., rat, pig) or human cadaver.[5]
-
Subcutaneous fat and connective tissues are carefully removed.
-
The skin is then cut into appropriate sizes to be mounted on the Franz diffusion cells.
2. Franz Diffusion Cell Setup:
-
The Franz diffusion cell consists of a donor compartment and a receptor compartment, between which the skin membrane is mounted.[3]
-
The stratum corneum side of the skin faces the donor compartment.[3]
-
The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), which is continuously stirred and maintained at a physiological temperature of 32°C to mimic in vivo conditions.[3]
3. Formulation Application:
-
A precisely measured amount of the test formulation (containing the active drug and the permeation enhancer) is applied to the surface of the stratum corneum in the donor compartment.[3]
4. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor medium are withdrawn for analysis.[5]
-
An equal volume of fresh, pre-warmed receptor medium is immediately added back to the receptor compartment to maintain sink conditions.[3]
-
The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]
5. Data Analysis:
-
The cumulative amount of drug permeated per unit area of the skin is plotted against time.
-
The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
-
The Enhancement Ratio (ER) is calculated by dividing the steady-state flux of the drug from the formulation containing the enhancer by the flux from the control formulation (without the enhancer).
Mechanism of Action and Visualization
The primary mechanism by which fatty acid esters like this compound enhance skin permeation is through the disruption of the intercellular lipid matrix of the stratum corneum.[6][7] This can be visualized as a multi-step process.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alterlab.co.id [alterlab.co.id]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Skin Permeation Test (Franz Cell Technique) | Nawah Scientific [nawah-scientific.com]
- 6. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Lauryl Linoleate's Bioactivity: A Comparative Analysis Across Diverse Cell Lines
For Immediate Release
This guide provides a comparative overview of the biological activity of lauryl linoleate and related fatty acid esters across various cell lines, offering valuable insights for researchers, scientists, and professionals in drug development. Due to limited direct studies on this compound, this report extrapolates data from studies on its constituent fatty acids—lauric acid and linoleic acid—and other relevant fatty acid esters to project its potential therapeutic activities. The primary activities observed include cytotoxicity against cancer cells, anti-inflammatory effects, and the induction of apoptosis.
Comparative Efficacy of this compound and Related Compounds
The biological effects of fatty acid esters are often cell-line dependent. The following table summarizes the observed activities of lauric acid, linoleic acid, and other fatty acid esters in different cell lines, providing a predictive framework for the potential effects of this compound.
| Compound/Family | Cell Line(s) | Primary Activity Observed | Key Findings & IC50/Effective Concentration |
| Lauric Acid | Caco-2 (Colon Cancer), IEC-6 (Normal Intestinal) | Cytotoxicity, Apoptosis, Oxidative Stress | Induced apoptosis and Reactive Oxygen Species (ROS) generation in Caco-2 cells.[1][2] |
| Linoleic Acid (LA) | SH-SY5Y (Neuroblastoma) | Neuroprotection, Anti-inflammatory | 25 µM LA showed neuroprotective and anti-inflammatory effects against 6-OHDA induced toxicity.[3] |
| RAW 264.7 (Macrophage) | Anti-inflammatory | 10 µM 13-LAHLA (a linoleic acid derivative) significantly suppressed IL-6 and IL-1β mRNA levels.[4] | |
| HT-29, Caco-2 (Colon Cancer) | Proliferation Inhibition, Apoptosis | High concentrations (≥300 µmol/L) inhibited tumor cell growth.[5] | |
| MDA-MB-231 (Breast Cancer) | Apoptosis | Confirmed anti-carcinogenic effects by inducing apoptosis.[6] | |
| Conjugated Linoleic Acid (CLA) | PC3, DU145, LNCaP, VCaP (Prostate Cancer) | Reduced Cell Viability and Proliferation | 100 µM of CLA reduced cell viability in all tested prostate cancer cell lines.[7][8] |
| MCF-7 (Breast Cancer) | Growth Inhibition | The t10,c12 CLA isomer inhibited the growth of MCF-7 cells.[9] | |
| Fatty Acid Esters (General) | Human Skin Melanoma, Prostate Cancer | Cytotoxicity | IC50 values ranged from 63.3–1737.6 μM for newly synthesized sugar fatty acid esters.[10] |
| Lauryl Gallate | MCF7, MDA-MB-231 (Breast Cancer) | Proliferation Inhibition, Apoptosis | Inhibited proliferation and induced apoptosis in a p53-independent manner.[11] |
Experimental Protocols
The assessment of this compound's activity would necessitate a series of well-defined experimental protocols. Below are methodologies for key assays typically employed in such studies.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound (or other fatty acid esters) and incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
2. Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[12]
-
Procedure:
-
Culture cells and treat them with the test compound as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a catalyst.
-
The conversion of lactate to pyruvate, coupled with the reduction of NAD+ to NADH, is measured spectrophotometrically.
-
The amount of LDH released is proportional to the number of lysed cells.
-
Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[11]
-
2. Caspase Activity Assay: This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
-
Procedure:
-
Lyse the treated cells to release cellular proteins.
-
Add a caspase-specific substrate conjugated to a fluorophore or chromophore to the cell lysate.
-
The cleavage of the substrate by active caspases releases the reporter molecule.
-
Measure the fluorescence or absorbance to quantify caspase activity.[13]
-
Potential Signaling Pathways and Experimental Workflow
The biological activities of this compound are likely mediated through various signaling pathways. The diagrams below, generated using Graphviz, illustrate a potential mechanism of action and a typical experimental workflow for investigating these effects.
Caption: Proposed signaling pathways for this compound activity.
Caption: General experimental workflow for assessing bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of apoptosis by the medium-chain length fatty acid lauric acid in colon cancer cells due to induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Conjugated linoleate reduces prostate cancer viability whereas the effects of oleate and stearate are cell line-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conjugated linoleic acid decreases mcf-7 human breast cancer cell growth and insulin-like growth factor-1 receptor levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Francisco Plou Lab: Fatty acid esters as anticancer agents published in IJMS [franciscoploulab.eu]
- 11. Inhibition of proliferation and induction of apoptosis in human breast cancer cells by lauryl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The composition of linoleic acid and conjugated linoleic acid has potent synergistic effects on the growth and death of RAW264.7 macrophages: The role in anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Purity of Synthesized Lauryl Linoleate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in ensuring experimental validity and product quality. This guide provides a comparative analysis of the most common and effective analytical techniques for confirming the purity of synthesized lauryl linoleate. We will delve into the principles, protocols, and performance metrics of Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance metrics for GC-FID, HPLC, and qNMR in the context of this compound purity assessment.
| Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on boiling point and polarity, with detection by flame ionization. | Separation of compounds based on their interaction with a stationary phase and a liquid mobile phase. | Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei.[1][2] |
| Sample Preparation | Derivatization to Fatty Acid Methyl Esters (FAMEs) is typically required.[3] | Can be analyzed directly or after derivatization to enhance detection. | Dissolution in a deuterated solvent with an internal standard of known purity.[4] |
| Primary Use | Quantification of fatty acid profile and detection of volatile impurities. | Separation of non-volatile impurities, isomers (especially with Ag+-HPLC), and quantification.[5] | Absolute purity determination and structural confirmation without a specific reference standard for the analyte.[1] |
| Linearity (r²) | > 0.99 | > 0.99[6][7] | Excellent, as signal is directly proportional to molar concentration. |
| Limit of Detection (LOD) | ~0.01 - 0.21 µg/mL (as FAME)[3][8] | ~0.0001% - 0.040 mg/mL[6][9] | Dependent on the number of scans and magnetic field strength; generally less sensitive than chromatographic methods.[10] |
| Limit of Quantification (LOQ) | ~0.03 - 0.64 µg/mL (as FAME)[3][8] | ~0.0004% - 0.122 mg/mL[6][9] | Higher than chromatographic methods, typically in the mg range. |
| Precision (%RSD) | < 5% | < 3%[7] | Excellent, typically < 1%.[1] |
| Accuracy (% Recovery) | 99.8% - 101.3% | 81.7% - 110.9%[6] | High accuracy, as it is a primary ratio method. |
| Advantages | High resolution, established methodology, excellent for routine quality control of fatty acid composition.[3] | Versatile, good for non-volatile impurities, excellent for isomer separation (e.g., cis/trans).[7] | Provides structural information, no analyte-specific reference standard needed for purity calculation, non-destructive.[10][11] |
| Disadvantages | Destructive, requires derivatization which can introduce errors.[3] | Can be less sensitive for saturated fatty acid esters without derivatization, potential for co-elution. | Lower sensitivity compared to GC and HPLC, higher instrumentation cost.[10] |
Experimental Workflow for Purity Confirmation
The overall process for confirming the purity of synthesized this compound involves a logical sequence of steps, from initial sample preparation to the final purity statement. The following diagram illustrates a typical experimental workflow.
Experimental Protocols
Below are detailed methodologies for the key experiments discussed.
Gas Chromatography-Flame Ionization Detector (GC-FID) Analysis
This protocol is suitable for determining the fatty acid profile of this compound after converting it to its corresponding fatty acid methyl ester (FAME).
a. Sample Preparation (Transesterification to FAMEs)
-
Weigh approximately 25 mg of the synthesized this compound into a screw-cap glass tube.
-
Add 2 mL of a 6% (v/v) solution of sulfuric acid in methanol.
-
Seal the tube and heat at 80°C for 30 minutes.
-
After cooling, add 2 mL of heptane and 2 mL of a 6% (w/v) aqueous sodium carbonate solution.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper heptane layer, containing the FAMEs, to a GC vial for analysis.[12]
b. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: DB-FastFAME (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C, hold for 5 minutes.
-
Ramp 2: 5°C/min to 240°C, hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL.
-
Data Analysis: Identify peaks by comparing retention times with a known FAME standard mixture. Quantify by peak area normalization.
High-Performance Liquid Chromatography (HPLC) Analysis
This method is ideal for detecting non-volatile impurities and for separating isomers without derivatization.
a. Sample Preparation
-
Accurately weigh about 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase (e.g., acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). For isomer separation, a silver-ion (Ag+) column is recommended.[13]
-
Mobile Phase: Isocratic elution with acetonitrile at a flow rate of 1 mL/min.
-
Column Temperature: 40°C.
-
Detector: UV detector set at 205 nm.[7]
-
Injection Volume: 10 µL.
-
Data Analysis: Quantify the purity based on the relative peak area of this compound compared to the total area of all peaks.
Quantitative NMR (qNMR) Spectroscopy
qNMR provides an absolute measure of purity without the need for a this compound reference standard.
a. Sample Preparation
-
Accurately weigh approximately 10 mg of the synthesized this compound into a vial using a microbalance.
-
Accurately weigh about 5 mg of a high-purity internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) into the same vial. The standard should have a known purity and signals that do not overlap with the analyte.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to a 5 mm NMR tube.
b. NMR Instrumentation and Data Acquisition
-
NMR Spectrometer: 400 MHz or higher field spectrometer.
-
Experiment: 1D proton (¹H) NMR.
-
Key Parameters for Quantification:
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest. A value of 30 seconds is generally safe.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans).
-
c. Data Analysis
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte refers to this compound and std refers to the internal standard.[14]
-
References
- 1. rssl.com [rssl.com]
- 2. emerypharma.com [emerypharma.com]
- 3. jppres.com [jppres.com]
- 4. ethz.ch [ethz.ch]
- 5. hplc.eu [hplc.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid, mono-, di-, and trilaurins in modified coconut oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
"validation of a method for lauryl linoleate quantification in tissues"
Comparative Guide to the Quantification of Lauryl Linoleate in Tissues
For researchers, scientists, and drug development professionals, the accurate quantification of lipid species such as this compound in biological tissues is critical for understanding various physiological and pathological processes. This guide provides a comparative overview of two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method can significantly impact sensitivity, specificity, and sample throughput.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the quantification of fatty acid esters like this compound in a complex biological matrix. These values are representative and may vary based on the specific instrumentation, sample matrix, and optimization of the protocol.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (%RSD) | < 15% | < 10% |
| Limit of Quantification (LOQ) | ~0.5 - 5 ng/mL | ~0.1 - 1 ng/mL |
| Sample Preparation | Requires derivatization (e.g., transesterification) | Direct analysis possible, "dilute-and-shoot" |
| Analysis Time per Sample | 15-30 minutes | 5-15 minutes |
| Specificity | Good, but potential for co-elution | High, with MRM scanning |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are based on established methods for fatty acid ester analysis in biological tissues.[1][2][3][4][5][6][7]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the extraction of lipids from the tissue, followed by a derivatization step to convert this compound to its more volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.[1][8]
1. Tissue Homogenization and Lipid Extraction:
-
Accurately weigh 50-100 mg of frozen tissue.
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol.
-
Add an internal standard (e.g., a deuterated analog of this compound) to the homogenate.
-
Vortex vigorously for 5 minutes and centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
2. Derivatization (Transesterification):
-
To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.
-
Heat the mixture at 60°C for 1 hour to convert fatty acid esters to FAMEs.
-
After cooling, add 1 mL of hexane and 0.5 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract and reconstitute in a suitable volume of hexane for GC-MS analysis.
3. GC-MS Analysis:
-
GC Column: Use a capillary column suitable for FAME analysis (e.g., TR-FAME, 30 m x 0.25 mm x 0.25 µm).[9]
-
Oven Program: Start at 65°C, hold for 1 min, ramp to 160°C at 5°C/min, then to 230°C at 10°C/min, and hold for 2 min.[9]
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for methyl linoleate and methyl laurate.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers a more direct approach, potentially avoiding the need for derivatization, thereby increasing sample throughput.[3][10][11]
1. Tissue Homogenization and Lipid Extraction:
-
Follow the same tissue homogenization and lipid extraction protocol as for GC-MS, including the addition of an internal standard.
2. Sample Preparation:
-
Dry the lipid extract under nitrogen.
-
Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase (e.g., 90:10 acetonitrile:water).
-
The sample may be diluted to an appropriate concentration to fall within the linear range of the assay. This "dilute-and-shoot" approach is a key advantage.[4]
3. LC-MS/MS Analysis:
-
LC Column: A C8 or C18 reversed-phase column (e.g., 150 x 2.0 mm, 3 µm particle size).[5]
-
Mobile Phase: A gradient of (A) water with 10 mM ammonium formate and (B) acetonitrile.[12][13]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
MS Ionization: Electrospray Ionization (ESI) in negative ion mode is often suitable for fatty acids.[13]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The transitions would be specific for the precursor and product ions of this compound and the internal standard.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical comparison of the two methods.
Caption: Workflow for this compound Quantification.
Caption: Method Comparison: GC-MS vs. LC-MS/MS.
References
- 1. jfda-online.com [jfda-online.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Separation and quantitation of linoleic acid oxidation products in mammary gland tissue from mice fed low- and high-fat diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC-MS analysis of fatty acid metabolomics in RAW264.7 cell inflammatory model intervened by non-steroidal anti-inflammatory drugs and a preliminary study on the anti-inflammatory effects of NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- 13. waters.com [waters.com]
Safety Operating Guide
Proper Disposal of Lauryl Linoleate: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of lauryl linoleate, ensuring compliance and environmental responsibility. The following procedures are designed for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be followed at all times.[1]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and gloves.
-
Ventilation: Use in a well-ventilated area.
-
Spills: In the event of a spill, there is a risk of slipping.[1] For small spills, wipe up with a cloth or absorbent material and clean the area with water.[1] For larger spills, contain the spill with sand or earth, then collect the material for disposal.[1]
-
Fire: this compound is not flammable.[1] In case of fire, use extinguishing media appropriate for the surrounding materials.[1] Burning may produce harmful gases such as carbon monoxide and carbon dioxide.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₅₆O₂ | [1] |
| Molecular Weight | 448.77 g/mol | [2] |
| Purity | >99% | [2] |
| Physical State | Liquid | [2] |
| CAS Number | 795300-43-5 | [1][2] |
| Acute Oral Toxicity | Expected to be > 5 g/kg | Based on data for a similar substance (Lauryl Laurate)[3] |
| Acute Dermal Toxicity | Expected to be > 2 g/kg | Based on data for a similar substance (Lauryl Laurate)[3] |
Step-by-Step Disposal Procedures
This compound is not classified as hazardous waste.[1] However, it is crucial to adhere to local regulations for waste disposal.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as "this compound."
-
Segregate: Do not mix this compound with hazardous waste streams (e.g., halogenated solvents, heavy metals).
Step 2: Containerization
-
Collect: Collect waste this compound in a designated, leak-proof container.
-
Label: Label the container clearly with the chemical name ("this compound") and indicate that it is "Non-Hazardous Waste."
-
Seal: Keep the container tightly sealed to prevent spills.
Step 3: On-Site Storage
-
Storage Area: Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers.[1]
-
Duration: Adhere to your institution's guidelines for the maximum storage duration of non-hazardous waste.
Step 4: Disposal
-
Small Quantities (Lab Scale):
-
Absorb the liquid this compound onto an inert material such as vermiculite, sand, or absorbent pads.
-
Place the absorbed material into a sealed, appropriately labeled container.
-
Dispose of the container in the regular laboratory solid waste stream destined for landfill.[1]
-
-
Large Quantities:
-
Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent (e.g., ethanol or acetone).
-
Dispose of the solvent rinseate as chemical waste, following your institution's procedures for solvent waste.
-
Once cleaned, the container can typically be disposed of in the regular laboratory waste or recycled, depending on institutional policies.
-
Disposal Process Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
This guide is intended to provide clear, actionable information for the proper disposal of this compound. Always consult your institution's specific waste management policies and local regulations to ensure full compliance.
References
Essential Safety and Operational Guide for Handling Lauryl Linoleate
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for Lauryl linoleate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and minimize risk in a laboratory setting.
Chemical Overview
This compound is not classified as a hazardous substance.[1] It is not considered acutely toxic, corrosive, or sensitizing, and no carcinogenic, mutagenic, or reproductive toxic effects have been reported.[1] Despite its non-hazardous classification, adherence to standard laboratory safety practices is crucial to ensure a safe working environment.
Personal Protective Equipment (PPE) Recommendations
While this compound does not necessitate extensive PPE under normal conditions, specific situations warrant different levels of protection. The following table summarizes the recommended PPE for various operational scenarios.
| Scenario | Eyes | Hands | Body | Respiratory |
| Normal Handling & Use | Safety glasses are recommended as a standard laboratory practice. | Gloves are generally not required but are advisable to prevent skin contact. | A standard lab coat is recommended to protect clothing. | Not required under normal conditions with adequate ventilation. |
| Accidental Spills | Safety goggles should be worn. | Chemical-resistant gloves (e.g., nitrile) should be worn. | A lab coat or coveralls should be worn. | Not required for small spills. For large spills or in poorly ventilated areas, a respirator may be necessary. |
| Fire Hazard | Safety goggles and a face shield are recommended. | Chemical-resistant gloves should be worn. | Full protective clothing is necessary. | A self-contained breathing apparatus (SCBA) or a respirator mask should be used.[1] |
| Handling Heated Material | Eye shields must be worn to protect against splashes. | Heat-resistant gloves should be used. | A heat-resistant apron or lab coat is recommended. | If vapors are generated, work in a well-ventilated area or use a fume hood. |
Operational Procedures
Adherence to the following step-by-step procedures will ensure the safe handling of this compound from reception to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed when not in use.[1]
-
Avoid storing with strong oxidizing agents.[1]
2. Handling:
-
Always handle this compound in a well-ventilated area.
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation of aerosols or mists.
-
Use dedicated and clean equipment (e.g., spatulas, glassware) to prevent cross-contamination.
3. Experimental Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
